isoquinoline-1-carboxamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
isoquinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-44-8 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinaldamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinaldamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
isoquinoline-1-carboxamide synthesis pathways
An In-depth Technical Guide to the Synthesis of Isoquinoline-1-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for isoquinoline-1-carboxamide, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The document details methodologies for both the construction of the core isoquinoline ring system and the subsequent installation of the C1-carboxamide functionality.
The efficient synthesis of the this compound target molecule is predicated on the availability of a suitably functionalized isoquinoline precursor. Classical named reactions provide robust methods for the construction of the isoquinoline heterocyclic system.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides via intramolecular electrophilic aromatic substitution.[1][2] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[1]
Experimental Protocol:
A solution of the appropriate β-phenylethylamide in a suitable solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The mixture is heated to reflux for several hours. Upon completion, the reaction is carefully quenched with ice and basified, typically with ammonium hydroxide. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.
References
An In-depth Technical Guide on the Core Mechanism of Action of Isoquinoline-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of compounds with significant therapeutic potential. These derivatives have demonstrated a diverse range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. This technical guide provides a comprehensive overview of the primary mechanisms of action identified for this compound and its closely related analogues. We will delve into their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Rho-associated coiled-coil containing protein kinase (ROCK), and modulators of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this field.
Core Mechanisms of Action
The therapeutic effects of this compound derivatives can be attributed to their interaction with several key cellular targets. The primary mechanisms of action explored in this guide are:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain isoquinoline-1-one and 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have been identified as potent inhibitors of PARP1 and PARP2, enzymes crucial for DNA repair. This mechanism is of significant interest in oncology, particularly for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
Rho-associated Coiled-coil containing Protein Kinase (ROCK) Inhibition: The isoquinoline scaffold is a well-established pharmacophore for the inhibition of ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are implicated in a range of cardiovascular and neurological disorders. Inhibition of ROCK leads to smooth muscle relaxation and has potential applications in treating hypertension and neurodegenerative diseases.
-
Modulation of the MAPK/NF-κB Signaling Pathway: Specific this compound derivatives, such as N-(2-hydroxyphenyl) this compound (HSR1101), have demonstrated potent anti-inflammatory and anti-migratory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway (ERK1/2, JNK, and p38) and subsequently suppressing the nuclear translocation of NF-κB.[1] This mechanism is highly relevant for the development of treatments for neuroinflammatory and other inflammatory conditions.
Quantitative Data
The following tables summarize the available quantitative data for this compound derivatives and closely related analogues against their respective targets.
Table 1: PARP Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives
| Compound ID | R Group | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |
| 3l | 4-fluorophenyl | 156 | 70.1 | 2.22 |
| Olaparib (Reference) | - | 1.5 | 0.8 | 1.88 |
Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2][3]
Table 2: ROCK Inhibitory Activity of Isoquinoline-based Derivatives
| Compound | Target | IC50 / Ki | Notes |
| Fasudil | ROCK1/ROCK2 | Ki ≈ 0.3 µM | Clinically approved ROCK inhibitor with an isoquinoline core. |
| Hydroxyfasudil | ROCK1/ROCK2 | Ki ≈ 0.15 µM | Active metabolite of Fasudil. |
Table 3: MAPK/NF-κB Pathway Modulation by this compound Derivatives
| Compound | Target Pathway | Effect | Quantitative Data |
| HSR1101 | MAPK/NF-κB | Inhibition of LPS-induced phosphorylation of ERK1/2, JNK, and p38. Inhibition of NF-κB nuclear translocation. | Specific IC50 values for kinase inhibition are not provided in the primary literature. Effects were observed at concentrations of 10-40 µM in cell-based assays.[1] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships influenced by this compound derivatives.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound derivatives.
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Isoquinoline-1-Carboxamide Analogs: A Technical Guide for Drug Development
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, isoquinoline-1-carboxamides have emerged as a promising class of molecules with diverse therapeutic potential, including anti-inflammatory, anticancer, and enzyme-inhibitory activities.[3][4] This technical guide provides an in-depth overview of the discovery of novel isoquinoline-1-carboxamide analogs, created for researchers, scientists, and drug development professionals. It covers modern synthetic strategies, key biological targets and mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.
Synthetic Strategies: Palladium-Catalyzed Aminocarbonylation
A highly effective and chemoselective method for synthesizing isoquinoline-1-carboxamides involves the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.[5] This approach allows for the construction of a diverse library of analogs by varying the amine nucleophile, offering good to high yields under mild reaction conditions.[5] The process is notable for its tolerance of various functional groups on the amine partner.[6] Furthermore, research has demonstrated the feasibility of using biomass-derived "green" solvents like gamma-Valerolactone (GVL) and ethyl levulinate as viable alternatives to traditional solvents like DMF, aligning the synthesis with modern standards of sustainable chemistry.[5]
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationships of Isoquinoline-1-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this versatile class of molecules across various therapeutic targets. By understanding how chemical modifications to the this compound core influence biological activity, researchers can more effectively design and develop novel drug candidates with enhanced potency and selectivity.
Anti-inflammatory Activity: Inhibition of the MAPKs/NF-κB Pathway
A series of eleven novel isoquinoline-1-carboxamides (HSR1101-HSR1111) were synthesized and evaluated for their anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells.[1] The core of the investigation focused on the inhibition of pro-inflammatory mediators through the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Structure-Activity Relationship Summary
Among the synthesized compounds, N-(2-hydroxyphenyl) this compound (HSR1101) , along with HSR1102 and HSR1103, demonstrated the most potent suppression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without exhibiting significant cytotoxicity.[1] Notably, HSR1101 was unique in its ability to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10.[1] This suggests that the presence and position of a hydroxyl group on the phenyl ring of the carboxamide moiety are critical for potent anti-inflammatory activity.
HSR1101 was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, it inhibited the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB.[1] The compound also suppressed LPS-induced cell migration and the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1]
Quantitative Data
| Compound ID | Substituent on Phenyl Ring | Key Activities |
| HSR1101 | 2-hydroxy | Potent suppression of IL-6, TNF-α, NO; Reverses LPS-suppressed IL-10.[1] |
| HSR1102 | - | Potent suppression of IL-6, TNF-α, NO.[1] |
| HSR1103 | - | Potent suppression of IL-6, TNF-α, NO.[1] |
Signaling Pathway
References
An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of isoquinoline-1-carboxamide, a key heterocyclic amide with significant interest in medicinal chemistry. This document compiles available experimental data and outlines detailed methodologies for the determination of its fundamental characteristics. The synthesis and biological context, particularly its role in inflammatory pathways, are also discussed. All quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams for its synthesis and the relevant biological signaling pathways, adhering to specified visualization standards.
Core Physicochemical Properties
This compound is a derivative of isoquinoline, a class of compounds extensively studied for their diverse pharmacological activities.[1] Understanding the physicochemical properties of this molecule is fundamental for its application in drug design and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data are available, specific values for solubility, pKa, and logP for the unsubstituted this compound are not readily found in the surveyed literature. For completeness, values for the parent isoquinoline and related compounds are provided for reference, alongside predicted values where applicable.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Melting Point | 168-170 °C | Experimental |
| Appearance | Solid | [2] |
| Solubility (Water) | Sparingly soluble (predicted) | The parent compound, isoquinoline, has low solubility in water.[3] |
| pKa | Predicted: Weakly basic | The pKa of the parent isoquinoline is 5.14.[4] The carboxamide group is generally neutral, but the nitrogen in the isoquinoline ring confers weak basicity. |
| logP | Predicted: ~1.5-2.0 | Calculated values for isoquinoline derivatives vary.[5][6] The parent isoquinoline has a logP of approximately 2.08. |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the key properties of this compound, based on established techniques and OECD guidelines for the testing of chemicals.
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of isoquinoline-1-carbonitrile. This transformation can be achieved under acidic or basic conditions.[7]
Protocol: Alkaline Hydrolysis of Isoquinoline-1-carbonitrile [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isoquinoline-1-carbonitrile (1.0 equivalent) in an ethanol/water mixture.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 3-5 equivalents).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining aqueous residue in water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the purified this compound under vacuum.
-
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid. The capillary method is a standard and widely used technique.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (168-170 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (≤ 2 °C) is indicative of high purity.
Solubility Determination
The solubility of a compound is a critical parameter, especially in drug development. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Protocol: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample may be filtered or centrifuged to remove any remaining solid. The concentration of the dissolved this compound in the clear solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.
Protocol: Potentiometric Titration
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For a basic compound like this compound, the pKa corresponds to the pH at which half of the compound is protonated.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the classical approach for its determination.
Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a period sufficient to reach equilibrium (e.g., 1-24 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Biological Context: Inhibition of Inflammatory Pathways
Derivatives of this compound have demonstrated significant biological activity, notably as anti-inflammatory agents.[8] They have been shown to suppress the production of pro-inflammatory mediators in microglial cells treated with lipopolysaccharide (LPS).[8] This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response.[9] It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages and microglia, triggering a downstream signaling cascade.[10] This cascade involves the activation of MAPKs (such as ERK, JNK, and p38) and the IKK complex, which leads to the phosphorylation and degradation of IκB.[10][11] The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[11] this compound derivatives can interfere with this pathway, potentially by inhibiting the phosphorylation of MAPKs and IκB, thereby reducing the inflammatory response.[8]
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for their determination. While a complete experimental dataset is not yet available in the literature, the provided methodologies offer a clear path for researchers to characterize this and similar molecules. The elucidation of its role in key inflammatory signaling pathways underscores the importance of continued research into this compound and its derivatives as potential therapeutic agents. The structured presentation of data and visual workflows aims to support and facilitate future research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. aobchem.com [aobchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Isoquinoline-1-Carboxamide Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research landscape surrounding isoquinoline-1-carboxamides. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document details their synthesis, mechanisms of action, and therapeutic potential, with a focus on their roles as anti-inflammatory agents, PARP inhibitors, and antiviral compounds. Further applications in oncology, neurodegenerative diseases, and cardiovascular conditions are also explored.
Synthesis of Isoquinoline-1-Carboxamides
The synthesis of isoquinoline-1-carboxamides can be achieved through several established chemical routes. A common and effective method involves the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines. This approach offers good yields and tolerates a variety of functional groups on the amine nucleophile.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
This protocol describes a general procedure for the synthesis of N-substituted isoquinoline-1-carboxamides from 1-iodoisoquinoline.
Materials:
-
1-iodoisoquinoline
-
Amine (R-NH2)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or Xantphos
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Base (e.g., triethylamine, Et3N)
-
Anhydrous solvents and reagents
-
Schlenk flask and balloon with CO
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol) and the phosphine ligand (PPh3 or Xantphos, 0.04 mmol) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Carbonylation: Purge the flask with carbon monoxide gas and then maintain a CO atmosphere using a balloon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoquinoline-1-carboxamide.
Anti-inflammatory and Anti-migratory Activities
Certain this compound derivatives have demonstrated potent anti-inflammatory and anti-migratory properties, particularly in the context of neuroinflammation. A key example is N-(2-hydroxyphenyl) this compound (HSR1101), which has been shown to suppress inflammatory responses in microglial cells.[1]
Mechanism of Action: Inhibition of the MAPKs/NF-κB Pathway
HSR1101 exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] Lipopolysaccharide (LPS) stimulation of microglial cells typically leads to the phosphorylation and activation of MAPKs (including ERK1/2, JNK, and p38), which in turn promotes the phosphorylation and degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[2] HSR1101 has been shown to inhibit the phosphorylation of MAPKs and IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| HSR1101 | NO production | LPS-stimulated BV2 microglia | Potent suppression | [1] |
| HSR1101 | TNF-α release | LPS-stimulated BV2 microglia | Potent suppression | [1] |
| HSR1101 | IL-6 release | LPS-stimulated BV2 microglia | Potent suppression | [1] |
Experimental Protocol: Western Blot for MAPKs/NF-κB Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of MAPKs and the nuclear translocation of NF-κB p65.[3]
1. Cell Culture and Treatment:
-
Culture BV2 microglial cells in appropriate media.
-
Pre-treat cells with various concentrations of the this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for p65 translocation).
2. Protein Extraction:
-
For total protein (MAPKs): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation (NF-κB): Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Normalize the nuclear p65 levels to the nuclear loading control.
PARP Inhibition
This compound derivatives have been extensively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4] PARP inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Mechanism of Action: PARP Trapping
The primary mechanism of action of many PARP inhibitors, including those based on the this compound scaffold, is not just the catalytic inhibition of the enzyme but also the "trapping" of PARP1 and PARP2 on DNA at sites of single-strand breaks.[5][6][7] This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to the formation of double-strand breaks that are lethal to cancer cells with compromised DNA repair pathways.[5][8]
Quantitative Data: PARP Inhibition
| Compound Series | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | 156 (for compound 3l) | 70.1 (for compound 3l) | [4] |
| 5-Benzamidoisoquinolin-1-ones | - | - | [9] |
| Dihydroisoquinolone 1a | 13,000 | 800 | [4] |
| Isoquinolone 1b | 9,000 | 150 | [4] |
| Benzamido isoquinolone 2 | 13,900 | 1,500 | [4] |
Experimental Protocol: PARP Activity Assay
A common method to assess PARP activity is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.
1. Plate Preparation:
-
Coat a 96-well plate with histone proteins.
-
Wash the plate to remove unbound histones.
-
Block the wells to prevent non-specific binding.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing PARP enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+.
-
Add various concentrations of the this compound inhibitor to the wells.
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate at room temperature for 1 hour.
3. Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a colorimetric or chemiluminescent HRP substrate.
-
Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity
This compound and related isoquinolone derivatives have also been identified as potential antiviral agents, particularly against influenza viruses.[10]
Mechanism of Action: Inhibition of Viral Polymerase
Studies have indicated that these compounds can inhibit the replication of influenza A and B viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[4][10] Time-of-addition experiments have shown that the inhibitory effect occurs at the viral genome replication step, rather than at viral entry or release.[4]
Quantitative Data: Antiviral Activity
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |
| Compound 1 | Influenza A and B | 0.2 - 0.6 | 39.0 | [10] |
| Compound 21 | Influenza A and B | 9.9 - 18.5 | > 300 | [10] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
1. Cell Seeding:
-
Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.
2. Virus Dilution and Infection:
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI).
3. Compound Treatment:
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the this compound derivative.
4. Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
5. Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Other Therapeutic Areas
The versatile scaffold of this compound has shown promise in other therapeutic areas as well.
Anticancer Activity
Beyond PARP inhibition, this compound derivatives have demonstrated broader anticancer activities. For example, certain compounds have shown potent antiproliferative effects against various cancer cell lines, including pancreatic, lung, prostate, and leukemia models, with IC50 values in the low nanomolar range.[11]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| HCT-13 | Pancreatic, SCLC, Prostate, Leukemia | low-to-mid nanomolar | [11] |
Neuroprotective Effects
Isoquinoline alkaloids have been investigated for their neuroprotective properties in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems. Further research into specific this compound derivatives for these indications is warranted.
Cardiovascular Effects
Some isoquinoline derivatives have been reported to have cardiovascular effects, including vasorelaxant properties.[2] This suggests a potential for developing isoquinoline-1-carboxamides for the treatment of cardiovascular diseases, although this area remains less explored compared to oncology and inflammation.
This technical guide provides a foundational understanding of the research on isoquinoline-1-carboxamides. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this promising class of compounds.
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Isoquinoline-1-Carboxamides: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for inflammatory diseases, cancer, and pain management. This technical guide provides an in-depth overview of the key molecular targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in ongoing research and drug development efforts.
Key Therapeutic Targets and Quantitative Data
This compound and its analogs have been identified as potent modulators of several key proteins involved in disease pathogenesis. The primary therapeutic targets include enzymes and signaling proteins central to inflammation and oncology.
Table 1: Inhibitory Activity of this compound Derivatives against Inflammatory Targets
| Compound Class/Derivative | Target | Assay System | IC50/Ki Value | Reference |
| 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) | Human STING | Cellular Assay | 44 nM | [1] |
| 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) | Mouse STING | Cellular Assay | 32 nM | [1] |
| Isoindoline-2(1H)-carboxamide (Compound 3b) | Human STING | Cellular Assay | 6.2 nM | [2] |
| Isoindoline-2(1H)-carboxamide (Compound 3b) | Mouse STING | Cellular Assay | 12.5 nM | [2] |
| Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatrorrhizine) | Soluble Epoxide Hydrolase (sEH) | Enzymatic Assay | IC50: 27.3 - 33.4 µM; Ki: 26.9 - 46.8 µM | [3] |
| N-(2-hydroxyphenyl) this compound (HSR1101) | LPS-induced NO, IL-6, TNF-α production | BV2 Microglial Cells | Potent Suppression | [4] |
Table 2: Anticancer Activity of this compound and Related Derivatives
| Compound Class/Derivative | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| Oxoquinoline-1(2H)-carboxamides (Compound 5a) | TK-10 (Renal Cancer) | NCI-60 Screen | % Growth Inhibition | 82.90% at 10 µM | [5] |
| Oxoquinoline-1(2H)-carboxamides (Compound 5j) | CCRF-CEM (Leukemia) | NCI-60 Screen | % Growth Inhibition | 58.61% at 10 µM | [5] |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) | L1210 Leukemia (in mice) | In vivo | % T/C | 177 | [6] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) | L1210 Leukemia (in mice) | In vivo | % T/C | 177 | [6] |
Signaling Pathways
This compound derivatives exert their therapeutic effects by modulating critical intracellular signaling cascades. Below are graphical representations of these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for evaluating the therapeutic potential of this compound derivatives.
Protocol 1: Anti-inflammatory Activity Assessment in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound derivatives by measuring the inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophage cell lines (e.g., RAW 264.7 or BV2 microglia).
1. Cell Culture and Seeding:
-
Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[7]
2. Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.
3. LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 0.1-1 µg/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.[7][8]
4. Cytokine Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[7][9]
5. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the cytokine concentrations in the samples and express the results as a percentage of the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.
Protocol 2: NCI-60 Human Tumor Cell Line Screen for Anticancer Activity
This protocol describes the standardized method used by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity against 60 different human cancer cell lines.[1][2]
1. Cell Plating:
-
Inoculate the 60 cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment.[1]
2. Compound Addition:
-
Initially, test the compounds at a single high concentration (10⁻⁵ M).
-
For compounds showing significant activity, perform a five-dose response assay (typically 10-fold dilutions starting from 10⁻⁴ M).[2]
3. Incubation:
-
Incubate the plates for 48 hours after the addition of the test compounds.
4. Cell Viability Assay (Sulforhodamine B - SRB):
-
Terminate the experiment by fixing the cells with trichloroacetic acid (TCA).
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.[1]
-
Wash the plates to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
5. Data Acquisition and Analysis:
-
Measure the optical density at 515 nm using a plate reader.
-
Calculate the percentage of cell growth relative to untreated controls.
-
Determine key growth inhibition parameters: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[2]
Protocol 3: STING Inhibitory Activity Assay
This protocol outlines a cell-based reporter assay to determine the IC50 values of this compound derivatives as STING inhibitors.
1. Cell Line and Reagents:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter (e.g., 293T-hSTING reporter cells).
-
STING agonist (e.g., 2'3'-cGAMP).
2. Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the this compound derivative.
-
Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP).
-
Incubate for a sufficient time to allow for reporter gene expression (e.g., 18-24 hours).
3. Reporter Gene Measurement:
-
Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions for the specific reporter assay system.
4. Data Analysis:
-
Normalize the reporter activity to a control (agonist-stimulated cells without inhibitor).
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Enzymatic Assays
These protocols describe fluorometric assays to determine the inhibitory activity of compounds against sEH and FAAH.
A. sEH Inhibition Assay:
-
Principle: sEH hydrolyzes a non-fluorescent substrate to a highly fluorescent product.[10]
-
Procedure:
-
In a 96-well plate, add the sEH enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic sEH substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/465 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
B. FAAH Inhibition Assay:
-
Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[11]
-
Procedure:
-
Prepare a reaction mixture containing FAAH enzyme (from cell or tissue lysates or recombinant protein), assay buffer, and the test compound.
-
Initiate the reaction by adding the non-fluorescent FAAH substrate.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 360/465 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.[11]
-
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of key therapeutic targets. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of inflammation and oncology. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of molecules is warranted to advance the development of novel and effective therapies.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. pnas.org [pnas.org]
- 8. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
The Isoquinoline-1-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1-carboxamide scaffold is a significant structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This heterocyclic aromatic compound, featuring a carboxamide group at the C1 position of the isoquinoline ring, has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as inhibitors of Poly (ADP-ribose) polymerase (PARP), Stimulator of Interferon Genes (STING), and various kinases, as well as their role as anti-inflammatory agents.
Data Presentation: A Quantitative Overview of Biological Activity
The therapeutic potential of the this compound scaffold is underscored by the potent inhibitory activities of its derivatives against a range of biological targets. The following tables summarize key quantitative data for representative compounds.
Table 1: this compound Derivatives as PARP Inhibitors
| Compound | R1 | R2 | PARP-1 IC50 (nM)[1] | PARP-2 IC50 (nM)[1] | Selectivity Index (PARP-1/PARP-2)[1] |
| 3ai | F | 4-Fluorophenyl | 148 | 42.0 | 3.52 |
| 3aj | F | 2,4-Difluorophenyl | 266 | 44.1 | 6.05 |
| Olaparib (Reference) | - | - | 2.8 | 0.7 | 3.98 |
Table 2: 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhibitors
| Compound | Human STING IC50 (nM)[2] | Mouse STING IC50 (nM)[2] |
| 5c | 44 | 32 |
Table 3: (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives as COX Inhibitors
| Compound | COX-1 IC50 (µM)[3] | COX-2 IC50 (µM)[3] | COX-2 Selectivity Index (COX-1/COX-2)[3] |
| 2a | 5.42 | 0.47 | 11.5 |
| 2n | 7.81 | 1.63 | 4.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Isoquinoline-1-carboxamides via Palladium-Catalyzed Aminocarbonylation
A prevalent and efficient method for the synthesis of isoquinoline-1-carboxamides is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.[4]
Materials:
-
1-Iodoisoquinoline
-
Amine (various primary and secondary amines can be used)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or Xantphos
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
High-pressure autoclave or a two-chamber reactor (COware)[5]
Procedure:
-
To a high-pressure autoclave, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)2 (2 mol%), and the appropriate phosphine ligand (PPh3 or Xantphos, 4 mol%).
-
Add dry DMF (5 mL) and triethylamine (1.5 mmol) to the reaction mixture.
-
Seal the autoclave and purge with carbon monoxide gas three times.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully release the CO pressure in a well-ventilated fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro PARP Inhibition Assay
The inhibitory activity of this compound derivatives against PARP enzymes can be determined using a colorimetric assay.[1]
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Assay buffer
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Olaparib)
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4 °C.
-
Wash the plate with wash buffer to remove unbound histones.
-
Add the test compounds at various concentrations to the wells.
-
Add the PARP enzyme (PARP-1 or PARP-2) and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to occur.
-
Wash the plate to remove unreacted NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
After a short incubation, add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro STING Inhibition Assay
The inhibitory effect of compounds on STING signaling can be assessed using a reporter cell line.[2]
Materials:
-
THP1-Dual™ cells (expressing an inducible Lucia luciferase reporter for the IRF pathway)
-
HEK-Blue™ ISG cells (expressing a secreted embryonic alkaline phosphatase (SEAP) reporter for the ISG pathway)
-
STING agonist (e.g., cGAMP)
-
Test compounds
-
QUANTI-Luc™ and QUANTI-Blue™ detection reagents
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., cGAMP).
-
Incubate the cells for 24 hours.
-
Measure the activity of the reporter gene (luciferase or SEAP) in the cell supernatant using the appropriate detection reagent and a luminometer or spectrophotometer.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.
Caption: General workflow for the synthesis of isoquinoline-1-carboxamides.
Caption: Mechanism of PARP inhibition by isoquinoline-1-carboxamides.
Caption: Inhibition of the MAPK/NF-κB pathway by isoquinoline-1-carboxamides.
Conclusion
The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged core for the development of novel therapeutics. The data and protocols presented in this guide highlight the significant progress made in understanding the potential of these compounds as PARP, STING, and kinase inhibitors, as well as anti-inflammatory agents. Further exploration of the vast chemical space around this scaffold is warranted and holds the promise of delivering next-generation therapies for a range of diseases.
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Isoquinoline-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, isoquinoline-1-carboxamides have emerged as a versatile class of molecules with significant therapeutic potential. Early-stage research has highlighted their promising roles as anti-inflammatory, anticancer, and neuroprotective agents, among other activities. This technical guide provides a comprehensive overview of the foundational research on isoquinoline-1-carboxamide, focusing on its synthesis, key biological activities, and mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to aid researchers in this burgeoning field.
Synthesis of Isoquinoline-1-carboxamides
The primary method for the synthesis of isoquinoline-1-carboxamides involves the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines. This approach offers a versatile and efficient route to a diverse range of N-substituted derivatives.
General Synthetic Scheme
A common synthetic route involves the reaction of a 1-haloisoquinoline (typically 1-chloro- or 1-iodoisoquinoline) with an appropriate amine in the presence of a palladium catalyst and a carbon monoxide source.
Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)this compound (HSR1101)
This protocol is adapted from the synthesis of novel this compound derivatives with anti-inflammatory properties.[2]
Materials:
-
1-chloroisoquinoline
-
2-aminophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Carbon monoxide (CO) gas
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloroisoquinoline (1.0 eq) and 2-aminophenol (1.2 eq) in anhydrous DMF, add triethylamine (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Purge the reaction mixture with carbon monoxide gas and maintain a CO atmosphere (balloon).
-
Heat the reaction mixture at 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-(2-hydroxyphenyl)this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Isoquinoline-1-carboxamides have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent in early-stage research.
Anti-inflammatory Activity
Several this compound derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.
| Compound ID | Structure (N-substituent) | Anti-inflammatory Activity | Reference |
| HSR1101 | 2-hydroxyphenyl | Potent suppression of LPS-induced IL-6, TNF-α, and NO production in BV2 microglial cells.[2] | [2] |
| HSR1102 | 3-hydroxyphenyl | Significant suppression of LPS-induced pro-inflammatory mediators.[2] | [2] |
| HSR1103 | 4-hydroxyphenyl | Significant suppression of LPS-induced pro-inflammatory mediators.[2] | [2] |
Anticancer Activity
Derivatives of this compound have also been investigated for their antiproliferative effects against various cancer cell lines.
| Compound | Cancer Cell Line | Activity | Reference |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | T/C value of 177% at 40 mg/kg/day.[3] | [3] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | T/C value of 177% at 40 mg/kg/day.[3] | [3] |
Mechanism of Action
The biological effects of isoquinoline-1-carboxamides are attributed to their interaction with specific cellular signaling pathways.
Inhibition of the MAPKs/NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of certain isoquinoline-1-carboxamides is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] Lipopolysaccharide (LPS) stimulation of cells like microglia leads to the activation of MAPKs (ERK, JNK, p38), which in turn promotes the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Compounds like HSR1101 have been shown to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB.[2]
STING Pathway Inhibition
More recent research has identified isoquinoline-based structures as inhibitors of the Stimulator of Interferon Genes (STING) pathway. Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases. While the broader class of isoquinolines has been studied, the specific role of isoquinoline-1-carboxamides in this context is an active area of investigation. The general mechanism involves preventing the conformational changes in STING required for downstream signaling.
Experimental Workflows and Protocols
General Workflow for Preclinical Evaluation
The preclinical evaluation of novel this compound derivatives typically follows a standardized workflow from chemical synthesis to biological characterization.
Protocol: Western Blot for MAPK Phosphorylation
This protocol provides a general guideline for assessing the inhibition of ERK and p38 MAPK phosphorylation.
Procedure:
-
Cell Culture and Treatment: Seed BV2 microglial cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of the this compound test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK, total-ERK, phospho-p38, and total-p38 overnight at 4°C.[4]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Protocol: Immunofluorescence for NF-κB Nuclear Translocation
This protocol outlines the steps to visualize the nuclear translocation of the NF-κB p65 subunit.[5][6]
Procedure:
-
Cell Culture and Treatment: Grow BV2 cells on glass coverslips. Treat the cells with the test compound and/or LPS as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity.[7]
Conclusion and Future Directions
Early-stage research on isoquinoline-1-carboxamides has established them as a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth preclinical studies to validate their efficacy and safety in relevant disease models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers aiming to contribute to the development of novel this compound-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear translocation of NF-κB [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for the Laboratory Synthesis of Isoquinoline-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of isoquinoline-1-carboxamide, a valuable scaffold in medicinal chemistry and drug discovery. The described methodology follows a reliable three-step synthetic route starting from commercially available isoquinoline. This process involves the formation of a Reissert compound, followed by elimination to yield an intermediate nitrile, which is then selectively hydrolyzed to the target amide.
Introduction
The isoquinoline core is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-migratory effects.[1] The strategic synthesis of this scaffold is therefore of significant interest to researchers in organic synthesis and drug development. The following protocol offers a robust and reproducible method suitable for a standard laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Reissert Reaction: Isoquinoline is reacted with benzoyl chloride and potassium cyanide in a biphasic system to form 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly known as a Reissert compound.[2]
-
Elimination of the N-Benzoyl Group: The Reissert compound is subjected to basic hydrolysis to eliminate the benzoyl group and generate the key intermediate, isoquinoline-1-carbonitrile.[3]
-
Selective Nitrile Hydrolysis: The isoquinoline-1-carbonitrile is then carefully hydrolyzed under mild basic conditions using hydrogen peroxide, which selectively hydrates the nitrile to the primary amide, minimizing the formation of the corresponding carboxylic acid.[4]
This entire synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: This protocol involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)
This procedure is adapted from a well-established method for Reissert compound formation.[2]
Materials:
-
Isoquinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (DCM)
-
Deionized water
-
2 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve isoquinoline (1.0 equiv) in dichloromethane (approx. 6 mL per gram of isoquinoline).
-
In a separate beaker, dissolve potassium cyanide (3.0 equiv) in deionized water (approx. 3 mL per gram of KCN). Add this aqueous solution to the flask.
-
Stir the biphasic mixture vigorously. From the dropping funnel, add freshly distilled benzoyl chloride (1.8 equiv) dropwise over 1 hour. The reaction is exothermic and the dichloromethane may begin to reflux.
-
After the addition is complete, continue stirring for an additional 3 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel. Separate the layers and wash the organic (DCM) layer sequentially with:
-
Deionized water
-
2 N HCl (3 times)
-
Deionized water
-
2 N NaOH (3 times)
-
Deionized water
-
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from boiling ethyl acetate to afford 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile as a crystalline solid.
Step 2: Synthesis of Isoquinoline-1-carbonitrile
This step involves the basic hydrolysis of the N-benzoyl group from the Reissert compound.[3]
Materials:
-
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
-
10% (w/v) aqueous potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend the Reissert compound (1.0 equiv) in a 10% aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude isoquinoline-1-carbonitrile by column chromatography on silica gel.
Step 3: Synthesis of this compound
This procedure utilizes a mild, selective hydrolysis of the nitrile to the corresponding primary amide.[4]
Materials:
-
Isoquinoline-1-carbonitrile
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isoquinoline-1-carbonitrile (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a 1 M aqueous solution of sodium hydroxide (approx. 1.0 equiv).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (approx. 3.0-5.0 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting nitrile. Mild heating (e.g., to 40-50 °C) can be applied to accelerate the reaction, but careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.
-
Upon completion, cool the reaction mixture and quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocol.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Physical State |
| 1 | Isoquinoline | Benzoyl Chloride, KCN | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | ~69%[2] | Cream-colored solid |
| 2 | Reissert Compound | 10% aq. KOH | Isoquinoline-1-carbonitrile | 75-85% (Estimated) | Solid |
| 3 | Isoquinoline-1-carbonitrile | H₂O₂, NaOH | This compound | 70-90% (Estimated) | Solid |
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Application of Isoquinoline-1-carboxamide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in oncological research.[1][2] These compounds, both naturally occurring and synthetic, have demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1] The anticancer activity of isoquinoline derivatives is frequently attributed to their capacity to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways integral to tumor progression.[1][3] This document provides a comprehensive overview of the experimental applications of isoquinoline-1-carboxamide and its derivatives in cancer cell lines, including representative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: Cytotoxicity of Isoquinoline Derivatives
The cytotoxic effects of various isoquinoline derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological function, is a critical metric in these evaluations.[4] The following tables summarize representative IC50 values for different isoquinoline compounds, providing a comparative view of their efficacy.
Table 1: IC50 Values of Representative Isoquinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | Not Specified | Not Specified | Not Specified | [5][6] |
| Isoquinoline–hydrazinyl-thiazole hybrid 1a | A549 | Non-small-cell lung | 1.43 | [7] |
| Isoquinoline–hydrazinyl-thiazole hybrid 1b | A549 | Non-small-cell lung | 1.75 | [7] |
| Isoquinoline–hydrazinyl-thiazole hybrid 1c | A549 | Non-small-cell lung | 3.93 | [7] |
| Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide 4 | Cal27 | Oral | 1.12 | [7] |
| 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone (17) | A549 | Human lung cancer | 0.025 | [7] |
| 5,6,7,8-tetrahydroisoquinoline 26a | HEPG2 | Human liver | 31 (µg/mL) | [7] |
| 5,6,7,8-tetrahydroisoquinoline 27a | HCT116 | Colon cancer | 50 (µg/mL) | [7] |
| 5,6,7,8-tetrahydroisoquinoline 27b | HCT116 | Colon cancer | 55 (µg/mL) | [7] |
| 5,6,7,8-tetrahydroisoquinoline 28b | HCT116 | Colon cancer | 49 (µg/mL) | [7] |
| THIQ derivative 15b | MDA-MB-231 | Triple-negative breast cancer | 22 | [7] |
| THIQ derivative 15c | U251 | Malignant glioblastoma multiforme | 36 | [7] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Various human cancer | Comparable to doxorubicin | [8] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | Various | Various human cancer | Average lg GI50 = -5.18 | [8] |
| Benzimidazo[2,1-a]this compound | Various | Various human cancer | < 1 | [9] |
| Benzimidazo[2,1-a]isoquinoline-11-carboxamide | Various | Various human cancer | < 1 | [9] |
| Isoquinolinone–Naphthoquinone Hybrid 5c | C6 Glioma | Glioma | 1.34 | [10][11] |
| Isoquinolinone–Naphthoquinone Hybrid 5d | C6 Glioma | Glioma | 1.35 | [10][11] |
| Isoquinolinone–Naphthoquinone Hybrid 5c | U87MG Glioma | Glioma | 1.28 | [10][11] |
| Isoquinolinone–Naphthoquinone Hybrid 5d | U87MG Glioma | Glioma | 1.33 | [11] |
Mechanisms of Action
This compound derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key enzymes involved in DNA repair and cell signaling.
PARP Inhibition and Synthetic Lethality
A significant mechanism of action for several this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12] Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as potent PARP inhibitors.[5][6]
Caption: PARP Inhibition by this compound Derivatives.
Induction of Apoptosis
Many isoquinoline derivatives have been shown to induce apoptosis in cancer cells.[13] This programmed cell death is often mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13] This leads to the activation of caspases (caspase-3, -7, and -9) and the cleavage of PARP, culminating in cell death.[13] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) and enhanced DNA damage.[10][11]
Caption: Apoptosis Induction by Isoquinoline Derivatives.
Cell Cycle Arrest
Isoquinoline derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases.[3][13] For instance, some compounds have been observed to cause G2/M phase arrest by suppressing the expression of cyclin-dependent kinase 1 (CDK1).[13] Others can induce G0/G1 phase arrest.[14] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Caption: G2/M Cell Cycle Arrest Induced by Isoquinoline Derivatives.
Modulation of Signaling Pathways
The anticancer effects of isoquinoline derivatives are also linked to their ability to modulate various signaling pathways crucial for cell survival and proliferation.[1][15] The MAPK/ERK pathway, which is often hyperactivated in cancer, is a notable target.[13] Inhibition of the MEK/ERK and p38 MAPK pathways by isoquinoline derivatives has been observed in breast cancer cells, contributing to the induction of apoptosis.[13]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound derivatives in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.[1][4]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[16]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the isoquinoline derivative at the desired concentration and for the specified time. Harvest both adherent and floating cells and wash them twice with cold PBS.[1][16]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).[1]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Treat cells with the isoquinoline derivative for the desired time. Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[1]
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including PARP inhibition, induction of apoptosis, and cell cycle arrest, offer multiple avenues for therapeutic intervention. The protocols and data presented herein provide a foundational resource for researchers to further explore the potential of these compounds in oncology. Further preclinical and in vivo investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoquinoline-1-Carboxamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoquinoline-1-carboxamide derivatives as chemical probes for investigating cellular signaling pathways, particularly in the context of inflammation and immune response. The protocols detailed herein are intended for researchers in cell biology, pharmacology, and drug discovery.
Introduction
This compound is a versatile scaffold that has been leveraged to develop potent and selective chemical probes for various biological targets. These probes are instrumental in dissecting complex cellular processes and validating novel therapeutic targets. This document focuses on two key applications: the inhibition of the MAPK/NF-κB signaling pathway and the modulation of the STING (Stimulator of Interferon Genes) pathway.
Data Presentation: Quantitative Activity of this compound Derivatives
The following tables summarize the inhibitory activities of selected this compound derivatives against key inflammatory mediators and the STING protein.
Table 1: Inhibitory Concentration (IC50) of this compound Derivatives on Pro-Inflammatory Mediators in LPS-Treated BV2 Microglial Cells [1]
| Compound | Target | IC50 (µM) |
| HSR1101 | IL-6 | 20-40 |
| TNF-α | < 30 | |
| Nitric Oxide (NO) | 20-40 | |
| HSR1102 | IL-6 | 20-40 |
| TNF-α | < 30 | |
| Nitric Oxide (NO) | 20-40 | |
| HSR1103 | IL-6 | 20-40 |
| TNF-α | ~70 | |
| Nitric Oxide (NO) | 20-40 | |
| HSR1105 | IL-6 | 40-80 |
| TNF-α | ~70 | |
| Nitric Oxide (NO) | 40-80 | |
| HSR1106 | IL-6 | 40-80 |
| TNF-α | ~70 | |
| Nitric Oxide (NO) | 40-80 |
Table 2: Inhibitory Concentration (IC50) of 3,4-dihydroisoquinoline-2(1H)-carboxamide Derivative (Compound 5c) on STING Activation [2]
| Compound | Target | IC50 (nM) |
| 5c | Human STING | 44 |
| Mouse STING | 32 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and general experimental workflows for utilizing this compound probes.
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway [mdpi.com]
- 2. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Isoquinoline-1-Carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of isoquinoline-1-carboxamide derivatives. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The following protocols are designed for adaptation to automated HTS platforms to facilitate the rapid identification and characterization of novel bioactive isoquinoline-1-carboxamides.
Introduction to Isoquinoline-1-Carboxamides
The isoquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide array of biological functions.[1] Functionalization at the 1-position with a carboxamide group provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. Various this compound derivatives have been reported to target key signaling pathways implicated in disease, such as the MAPKs/NF-κB pathway in inflammation, fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) in pain management, and the P2X7 receptor in both inflammation and cancer.[2][3][4]
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data for various this compound derivatives from preclinical studies.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | Target/Assay | Cell Line | Stimulant | IC50 / Effect | Reference |
| HSR1101 | NO Production | BV2 Microglia | LPS | Potent Suppression | [2] |
| HSR1101 | IL-6 Production | BV2 Microglia | LPS | Potent Suppression | [2] |
| HSR1101 | TNF-α Production | BV2 Microglia | LPS | Potent Suppression | [2] |
| HSR1102 | Pro-inflammatory Mediators | BV2 Microglia | LPS | Potent Suppression | [2] |
| HSR1103 | Pro-inflammatory Mediators | BV2 Microglia | LPS | Potent Suppression | [2] |
Table 2: FAAH and sEH Inhibition by Quinolinyl-Based Carboxamide Analogs
| Compound ID | Target Enzyme | Species | IC50 (nM) | Reference |
| 4d | FAAH | Human | Low nM | [3] |
| 4d | sEH | Human | Low nM | [3] |
| 4d | sEH | Rat | Low nM | [3] |
Table 3: P2X7R Antagonist Activity of Quinoline-Carboxamide Derivatives
| Compound ID | Target Receptor | Cell Line | Species | Agonist | IC50 (µM) | Reference |
| 2f | h-P2X7R | MCF-7 | Human | BzATP | 0.566 | [4] |
| 2e | h-P2X7R | MCF-7 | Human | BzATP | 0.624 | [4] |
| 2g | h-P2X7R | MCF-7 | Human | BzATP | 0.813 | [4] |
Table 4: Anticancer Activity of Isoquinoline Derivatives
| Compound Class | Cell Line Panel | Activity Metric | Potency Range | Reference |
| Pyrrolo[2,1-a]isoquinolines | Various | IC50 / GI50 | nM to low µM | [5] |
| 3-Aminoisoquinolin-1(2H)-ones | NCI-60 | GI50 | Log GI50 ~ -5.18 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by isoquinoline-1-carboxamides and a general workflow for a high-throughput screening cascade.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the biological targets of isoquinoline-1-carboxamides. These protocols are designed for a 384-well plate format but can be adapted to other densities.
Protocol 1: NF-κB Nuclear Translocation High-Content Screening Assay
Application Note: This assay quantifies the inhibition of NF-κB nuclear translocation, a key step in the inflammatory signaling cascade. It is a high-content imaging-based assay that provides spatial information on the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Human cell line (e.g., HeLa, A549, or BV2 microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
384-well black, clear-bottom imaging plates
-
NF-κB agonist (e.g., TNF-α or LPS)
-
This compound compound library (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Automated liquid handler and high-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours and incubate at 37°C, 5% CO₂.
-
Compound Treatment: Using an automated liquid handler, pre-treat cells with this compound compounds (e.g., at a final concentration of 10 µM) for 1-2 hours. Include appropriate vehicle (DMSO) and positive controls.
-
Stimulation: Add the NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) to all wells except for the unstimulated control wells. Incubate for 30-60 minutes at 37°C.
-
Fixation and Permeabilization:
-
Gently aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and Alexa Fluor 488 (p65) channels.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.
-
Inhibitors of NF-κB translocation will show a decreased ratio compared to the stimulated control.
-
Protocol 2: Fluorogenic FAAH and sEH Inhibition Assays
Application Note: These are biochemical assays designed to identify inhibitors of FAAH and sEH. They utilize fluorogenic substrates that are cleaved by the respective enzymes to produce a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Recombinant human FAAH or sEH
-
FAAH or sEH assay buffer
-
Fluorogenic substrate:
-
For FAAH: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)
-
For sEH: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
-
This compound compound library (in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of the this compound compounds from the library into the wells of a 384-well plate. Include positive control inhibitors and vehicle (DMSO) controls.
-
Enzyme Addition: Add the recombinant enzyme (FAAH or sEH) diluted in the appropriate assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate (AAMCA for FAAH, PHOME for sEH) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over a period of 15-30 minutes, or as a single endpoint reading after a fixed incubation time.
-
AAMCA (FAAH): Excitation ~355 nm, Emission ~460 nm
-
PHOME (sEH): Excitation ~330 nm, Emission ~465 nm
-
-
Data Analysis: Calculate the rate of reaction (for kinetic reads) or the endpoint fluorescence for each well. Determine the percent inhibition for each compound relative to the vehicle controls.
Protocol 3: P2X7R Antagonist Calcium Mobilization Assay
Application Note: This is a cell-based functional assay to identify antagonists of the P2X7 receptor. Activation of P2X7R by ATP leads to an influx of extracellular calcium. This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration.
Materials:
-
Cell line overexpressing the human P2X7 receptor (e.g., HEK293-P2X7R)
-
Complete culture medium
-
384-well black, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2X7R agonist (e.g., Benzoylbenzoyl-ATP - BzATP)
-
This compound compound library (in DMSO)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Seeding: Seed the P2X7R-expressing cells into 384-well plates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition: Add the this compound compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Using the instrument's automated injector, add the P2X7R agonist (BzATP) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response for each well. P2X7R antagonists will reduce the peak response compared to the agonist-only control wells.
Protocol 4: Cell Viability (Cytotoxicity) Luminescent Assay
Application Note: This assay is a crucial counter-screen to eliminate compounds that exhibit non-specific cytotoxicity. The CellTiter-Glo® assay is a common choice, which measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cell line used in the primary screen
-
Complete culture medium
-
384-well white, opaque plates
-
This compound compound library (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well white plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of the this compound compounds to the cells and incubate for a period relevant to the primary assay (e.g., 24-48 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal compared to the vehicle control indicates a reduction in cell viability. Calculate the percentage of viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujc.pp.ua [fujc.pp.ua]
Application Note: Comprehensive Analytical Techniques for the Characterization of Isoquinoline-1-Carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoquinoline-1-carboxamides are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3] Their therapeutic potential includes anti-inflammatory, anti-migratory, and kinase inhibitory effects.[3][4] Thorough and accurate characterization of these molecules is critical for ensuring purity, confirming structure, and understanding their physicochemical properties, which are essential for advancing preclinical and clinical studies.
This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of isoquinoline-1-carboxamide and its derivatives. The methodologies cover chromatographic and spectroscopic techniques, as well as X-ray crystallography for definitive structural elucidation.
Overall Analytical Workflow
The characterization of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure. The general workflow involves initial purity assessment and structural confirmation, followed by more detailed structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinoline-1-carboxamide as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARP), particularly PARP1 and PARP2, are critical enzymes in the cellular DNA damage response (DDR). They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2]
The isoquinoline-1-carboxamide scaffold represents a promising class of compounds designed to inhibit PARP enzymes. These molecules often mimic the nicotinamide moiety of the PARP substrate NAD+, competitively binding to the enzyme's catalytic domain.[3] This document provides detailed experimental protocols and quantitative data for researchers working with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.
Signaling Pathway of PARP in DNA Damage Repair
Upon detection of a DNA single-strand break, PARP1 is recruited to the site of damage. This binding triggers a conformational change that activates its catalytic activity.[2] Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[1] This PARylation event serves as a scaffold, creating a negatively charged platform that recruits other essential DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the lesion.[4] Once the repair is complete, the PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG).
PARP inhibitors exert their effect not only by blocking this catalytic activity but also by "trapping" the PARP enzyme on the DNA.[5] By binding to the NAD+ pocket, the inhibitor prevents the extensive auto-PARylation that is necessary to reduce PARP's affinity for DNA, thus locking it onto the damage site. These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication, leading to the formation of lethal double-strand breaks.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.
Table 1: In Vitro Enzymatic Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP1 and PARP2. [3]
| Compound | R¹ | R²NR³ | PARP1 % Inhibition (at 1 µM) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |
| 3l | H | 4-Phenylpiperazin-1-yl | 85.2 ± 1.1 | 156 ± 11 | 70.1 ± 3.4 | 2.23 |
| 3aa | F | 4-Phenylpiperazin-1-yl | 81.9 ± 1.8 | 371 ± 42 | 83.1 ± 6.9 | 4.46 |
| 3ai | F | 4-(2-Fluorophenyl)piperazin-1-yl | 93.7 ± 0.8 | 148 ± 17 | 42.0 ± 2.3 | 3.52 |
| 3aj | F | 4-(4-Fluorophenyl)piperazin-1-yl | 90.5 ± 0.1 | 266 ± 25 | 44.1 ± 3.9 | 6.05 |
| Olaparib | - | - | 98.4 ± 2.1 | 2.8 ± 0.3 | 0.7 ± 0.2 | 3.98 |
| Data presented as Mean ± SD (n=3). Only compounds with >80% inhibition at 1 µM were selected for IC₅₀ determination in the source study. |
Table 2: Cellular Cytotoxicity of PARP Inhibitors in Representative Cancer Cell Lines.
Note: Cellular cytotoxicity data for the specific 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives from Table 1 are not available in the cited literature. The data below for the FDA-approved PARP inhibitor Olaparib is provided for reference and as a benchmark.
| Compound | Cell Line | Cancer Type | BRCA Status | Cellular IC₅₀ (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [7] |
| Olaparib | HCC1937 | Breast Cancer | BRCA1 mutant | ~96 | [7] |
| Olaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | Not specified, but sensitive | [8] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [9] |
Experimental Protocols
Protocol 1: In Vitro PARP1/PARP2 Colorimetric Inhibition Assay
This protocol is adapted from the BPS Bioscience PARP1 and PARP2 Colorimetric Assay Kits, used to determine the IC₅₀ values of the this compound compounds.[10] The assay measures the NAD-dependent addition of poly(ADP-ribose) onto histone proteins coated on a 96-well plate.
References
- 1. benchchem.com [benchchem.com]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Isoquinoline-1-Carboxamide-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols essential for the development of isoquinoline-1-carboxamide-based drugs. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] This document outlines detailed synthetic methodologies, biological screening protocols, and key signaling pathways involved in their mechanism of action.
I. Synthetic Methodologies
The synthesis of isoquinoline-1-carboxamides can be achieved through various chemical transformations. The choice of method often depends on the availability of starting materials, desired substituent patterns, and scalability.
A. Palladium-Catalyzed Aminocarbonylation
A highly efficient and versatile method for the synthesis of isoquinoline-1-carboxamides is the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines.[5] This reaction involves the coupling of a 1-haloisoquinoline with an amine and carbon monoxide in the presence of a palladium catalyst and a suitable ligand.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
-
Reaction Setup: To a dried Schlenk tube, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and the palladium catalyst system. For simple primary and secondary amines, a common catalyst system is Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).[5] For less reactive or sterically hindered amines, a bidentate ligand such as XantPhos may be required.[5]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) to the Schlenk tube. Alternative biomass-derived solvents like gamma-valerolactone (GVL) or ethyl levulinate can also be used.[5]
-
Carbon Monoxide Atmosphere: Evacuate the Schlenk tube and backfill with carbon monoxide (CO) gas (1 bar). Repeat this process three times to ensure a complete CO atmosphere.[5]
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 2-8 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Table 1: Examples of Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline [5]
| Amine Nucleophile | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |
| Simple Primary/Secondary Amines | Pd(OAc)₂/PPh₃ | DMF | 2-8 | 55-89 |
| Aromatic Amines | Pd(OAc)₂/XantPhos | DMF | 2-8 | Good to High |
| Amino Acid Methyl Esters | Pd(OAc)₂/XantPhos | DMF | 2-8 | Good to High |
| Simple Primary/Secondary Amines | Pd(OAc)₂/PPh₃ | Ethyl Levulinate | 8 | 33-66 (conversion) |
B. Classical Condensation Reactions
A more traditional approach involves the condensation of isoquinoline-1-carboxylic acid with an amine using a coupling agent. While generally less efficient than palladium-catalyzed methods, this can be a viable alternative.[6]
Experimental Protocol: Amide Coupling of Isoquinoline-1-Carboxylic Acid
-
Activation of Carboxylic Acid: Dissolve isoquinoline-1-carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or DMF. Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 mmol). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 mmol) and a base like triethylamine (TEA, 1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography.
Caption: General synthetic workflow for this compound derivatives.
II. Biological Evaluation Protocols
The pharmacological assessment of newly synthesized this compound derivatives involves a series of in vitro and in vivo assays to determine their biological activity, mechanism of action, and potential therapeutic utility.
A. Anti-inflammatory Activity Assessment
1. In Vitro Inhibition of Pro-inflammatory Mediators in BV2 Microglial Cells [3]
This assay evaluates the ability of the compounds to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Protocol:
-
Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[3]
-
Cell Viability Assay: Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Table 2: Anti-inflammatory Activity of Selected Isoquinoline-1-Carboxamides [3]
| Compound | LPS-induced NO Production (% Inhibition) | LPS-induced TNF-α Production (% Inhibition) | LPS-induced IL-6 Production (% Inhibition) |
| HSR1101 | Potent Suppression | Potent Suppression | Potent Suppression |
| HSR1102 | Potent Suppression | Potent Suppression | Potent Suppression |
| HSR1103 | Potent Suppression | Potent Suppression | Potent Suppression |
2. In Vitro Cyclooxygenase (COX) Inhibition Assay [2]
This assay determines the inhibitory effects of the compounds on COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Experimental Protocol:
-
Enzyme Preparation: Use commercially available ovine COX-1 and COX-2 enzymes.
-
Assay Procedure: Perform the assay according to the manufacturer's instructions (e.g., using a colorimetric COX inhibitor screening assay kit). This typically involves incubating the enzyme with the test compound and arachidonic acid as the substrate.
-
Data Analysis: Measure the absorbance to determine the extent of prostaglandin production. Calculate the IC₅₀ values for COX-1 and COX-2 inhibition and the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Table 3: COX-2 Inhibitory Activity of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides [2]
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2a | 0.47 | 11.5 |
| 2n | 1.63 | 4.8 |
B. Analgesic Activity Assessment
In Vivo Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male ICR mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
III. Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the biological activities of isoquinoline-1-carboxamides is crucial for drug development. Several key signaling pathways have been implicated.
A. MAPK/NF-κB Signaling Pathway in Inflammation
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Some this compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways.[3]
Mechanism of Action:
-
LPS Stimulation: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like microglia.
-
MAPK Activation: This binding triggers the phosphorylation and activation of MAPKs, including ERK1/2, JNK, and p38.
-
NF-κB Activation: Activated MAPKs can lead to the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the expression of cytokines (TNF-α, IL-6), iNOS, and COX-2.
-
Inhibition by Isoquinoline-1-carboxamides: Compounds like HSR1101 have been shown to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators.[3]
Caption: MAPK/NF-κB signaling pathway and points of inhibition.
IV. Drug Development Workflow
The development of this compound-based drugs follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.
Caption: A typical drug development workflow for isoquinoline-1-carboxamides.
By following these detailed protocols and understanding the underlying biological pathways, researchers can effectively advance the development of novel this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Practical Applications of Isoquinoline-1-Carboxamide Derivatives in Neurobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the practical use of isoquinoline-1-carboxamide derivatives in neurobiological research, with a focus on their anti-inflammatory and neuroprotective properties.
Application Note 1: Inhibition of Neuroinflammation via Modulation of the MAPKs/NF-κB Pathway
This compound derivatives have emerged as potent modulators of neuroinflammatory processes, which are implicated in the pathogenesis of various neurodegenerative diseases. One such derivative, N-(2-hydroxyphenyl) this compound (HSR1101), has demonstrated significant anti-inflammatory and anti-migratory effects in microglial cells.[1]
Mechanism of Action:
HSR1101 exerts its effects by inhibiting the lipopolysaccharide (LPS)-induced activation of key inflammatory signaling pathways.[1] The proposed mechanism involves the suppression of Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1] This upstream inhibition prevents the phosphorylation of IκB, which in turn blocks the nuclear translocation of the transcription factor NF-κB.[1] The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] Furthermore, HSR1101 has been shown to reverse the LPS-induced suppression of the anti-inflammatory cytokine IL-10.[1]
Potential Applications:
-
Therapeutic Development: HSR1101 and similar derivatives are promising lead compounds for the development of novel therapeutics for neurodegenerative disorders associated with neuroinflammation and microglial activation, such as Alzheimer's disease and Parkinson's disease.[1]
-
Research Tool: These compounds can be utilized as pharmacological tools to investigate the role of the MAPKs/NF-κB pathway in various neuroinflammatory models.
Quantitative Data Summary
The following table summarizes the inhibitory effects of selected this compound derivatives on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
| Compound | Concentration (µM) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of NO Production (%) |
| HSR1101 | 10 | Potent | Potent | Potent |
| HSR1102 | 10 | Potent | Potent | Potent |
| HSR1103 | 10 | Potent | Potent | Potent |
Note: "Potent" indicates significant suppression as described in the source material, specific quantitative percentages were not provided in the abstract.[1]
Signaling Pathway Diagram
Caption: HSR1101 inhibits the MAPKs/NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in BV2 Microglial Cells
Objective: To determine the effect of this compound derivatives on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (e.g., HSR1101)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or WST-1)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days.
-
-
Cell Viability Assay:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
Assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions to determine non-toxic concentrations.
-
-
LPS Stimulation and Treatment:
-
Seed BV2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration by measuring the amount of nitrite using the Griess Reagent according to the manufacturer's protocol.
-
-
Measurement of TNF-α and IL-6:
-
Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of MAPKs and NF-κB Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the activation of MAPKs and the nuclear translocation of NF-κB.
Materials:
-
BV2 cells treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκB, anti-IκB, anti-NF-κB p65, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
For whole-cell lysates, wash the treated cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to loading controls (β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound effects.
Broader Context and Other Applications
While the anti-inflammatory effects are a prominent application, the isoquinoline scaffold is versatile in neurobiology. Derivatives have been investigated for a range of other central nervous system activities:
-
Multi-Receptor Targeting: Certain isoquinoline derivatives act as antagonists at serotonin (5-HT2A, 5-HT7) and dopamine (D2, D3, D4) receptors, suggesting potential for antidepressant, anxiolytic, and antipsychotic applications.[2]
-
Neuroprotection against Apoptosis: Isoquinolinesulfonamides have been shown to prevent neuronal apoptosis in various in vitro models, indicating a potential role in protecting neurons from cell death in neurodegenerative conditions.[3][4]
-
Endogenous Neurotoxin Research: Some isoquinoline derivatives are structurally related to the neurotoxin MPP+ and are studied as potential endogenous contributors to the neurodegeneration seen in Parkinson's disease through the inhibition of mitochondrial complex I.[5]
These diverse applications underscore the importance of the this compound core structure in the design and development of novel neurotherapeutics and research probes. Further investigation into structure-activity relationships will be crucial for optimizing the efficacy and selectivity of these compounds for specific neurological targets.
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide-mediated and isoquinolinesulfonamide-sensitive pathways of neuronal death: anything in common? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Isoquinoline-1-Carboxamide Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of isoquinoline-1-carboxamide, a key scaffold in medicinal chemistry. The isoquinoline core is a privileged structure found in numerous natural products and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] Functionalization of the this compound moiety allows for the exploration of chemical space and the development of novel therapeutic agents. These protocols focus on robust and versatile methods, including palladium-catalyzed aminocarbonylation and C-H functionalization, providing a practical guide for researchers in drug discovery and organic synthesis.
I. Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of isoquinoline-1-carboxamides from 1-iodoisoquinoline and various amines.[5][6] This approach offers a broad substrate scope and generally proceeds with good to excellent yields under mild conditions.[5]
Experimental Protocol:
A detailed protocol for the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with different amine nucleophiles is described below. The choice of ligand is crucial for the success of the reaction, with monodentate phosphine ligands like triphenylphosphine (PPh₃) being effective for simple primary and secondary amines, while more sterically demanding or less nucleophilic amines often require the use of a bidentate ligand such as XantPhos.[5][6]
General Procedure:
To a dried Schlenk tube equipped with a magnetic stir bar, 1-iodoisoquinoline (1.0 equiv.), the corresponding amine (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and the appropriate phosphine ligand (PPh₃, 0.04 equiv. or XantPhos, 0.02 equiv.) are added. The tube is evacuated and backfilled with carbon monoxide (CO) gas (balloon pressure). Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction mixture is stirred at 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
Table 1: Synthesis of Isoquinoline-1-carboxamides via Palladium-Catalyzed Aminocarbonylation
| Entry | Amine | Ligand | Time (h) | Yield (%) |
| 1 | n-Propylamine | PPh₃ | 2 | 85 |
| 2 | Diethylamine | PPh₃ | 3 | 89 |
| 3 | Benzylamine | PPh₃ | 4 | 82 |
| 4 | Aniline | XantPhos | 8 | 75 |
| 5 | L-Alanine methyl ester | XantPhos | 12 | 68 |
| 6 | Morpholine | PPh₃ | 2 | 88 |
Data synthesized from multiple sources for illustrative purposes.[5][6][7]
Experimental Workflow:
II. C-H Functionalization of Isoquinolines
Direct C-H functionalization has emerged as a step-economical and environmentally benign strategy for the synthesis of functionalized isoquinoline derivatives.[2][8][9] Rhodium-catalyzed C-H activation and annulation reactions of benzamides with alkynes provide an efficient route to isoquinolone derivatives, which can be precursors to functionalized isoquinolines.[8][10]
Experimental Protocol:
This protocol describes a general procedure for the Rh(III)-catalyzed C-H activation and [4+2] annulation of N-ethoxybenzamides with 1-alkynylcyclobutanols to synthesize isoquinolone derivatives.[8]
General Procedure:
A mixture of N-ethoxybenzamide (1.0 equiv.), 1-alkynylcyclobutanol (1.2 equiv.), [Cp*RhCl₂]₂ (0.025 equiv.), and AgSbF₆ (0.1 equiv.) in 1,2-dichloroethane (DCE) is stirred at 80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the desired isoquinolone product.
Table 2: Rh(III)-Catalyzed Synthesis of Isoquinolone Derivatives
| Entry | N-Ethoxybenzamide Substituent | Alkyne Substituent | Yield (%) |
| 1 | H | Phenyl | 92 |
| 2 | 4-Me | Phenyl | 85 |
| 3 | 4-OMe | Phenyl | 88 |
| 4 | 4-Cl | Phenyl | 78 |
| 5 | H | Cyclohexyl | 75 |
Data synthesized from multiple sources for illustrative purposes.[8]
Logical Relationship Diagram:
III. Biological Activity of this compound Derivatives
Several this compound derivatives have been synthesized and evaluated for their biological activities. Notably, certain derivatives have demonstrated potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells.[11] These effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11]
Signaling Pathway:
One such derivative, N-(2-hydroxyphenyl) this compound (HSR1101), has been shown to suppress the production of pro-inflammatory mediators like IL-6 and TNF-α, and inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκB.[11] Furthermore, HSR1101 was found to inhibit the phosphorylation of MAPKs, including ERK1/2, JNK, and p38 MAPK.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for in vivo studies with isoquinoline-1-carboxamide
An isoquinoline-1-carboxamide scaffold is a key feature in a variety of biologically active compounds.[1] Derivatives have been investigated for numerous therapeutic applications, including as anti-inflammatory agents, PARP inhibitors for oncology, and STING inhibitors.[2][3][4] Specifically, some derivatives have shown anti-inflammatory and anti-migratory effects in microglial cells by inhibiting the MAPKs/NF-κB pathway, suggesting potential for treating neurodegenerative disorders.[5] Other isoquinoline compounds have demonstrated roles as smooth muscle relaxants and inhibitors of platelet aggregation.[6][7]
This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of novel this compound compounds.
Part 1: Preclinical In Vivo Efficacy Studies
In vivo efficacy studies are essential to determine the therapeutic potential of a test compound in a living organism, using animal models that mimic human diseases.[8]
Oncology Efficacy Protocol: Xenograft Model
This compound derivatives, particularly those acting as PARP inhibitors, are often evaluated in oncology.[9] The most common models are cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice.[10][11] PDX models are often preferred as they can better retain the characteristics of the original human tumor.
Experimental Protocol: Subcutaneous CDX Efficacy Study
-
Animal Model: Select immunodeficient mice (e.g., NOD/SCID or Athymic Nude), typically 6-8 weeks old.
-
Cell Line: Choose a human cancer cell line relevant to the compound's proposed mechanism (e.g., a BRCA-mutant ovarian or breast cancer cell line for a PARP inhibitor).
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells, suspended in a suitable medium like Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors are palpable, use calipers to measure length and width. Calculate tumor volume using the formula: (Volume = 0.5 × Length × Width²).
-
Randomization: When average tumor volumes reach 100-200 mm³, randomize mice into treatment groups (typically n=8-10 per group). Groups should include a vehicle control, one or more doses of the this compound compound, and a positive control (a standard-of-care drug).[12]
-
Compound Administration: Administer the compound and controls via a clinically relevant route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)). The dosing schedule (e.g., once daily, twice daily) should be based on preliminary pharmacokinetic data.[13]
-
Data Collection: Measure tumor volumes and body weights 2-3 times weekly. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration. At the endpoint, collect tumors and major organs for pharmacodynamic (e.g., biomarker analysis) and histopathological assessment.[14]
Data Presentation: Oncology Efficacy
Quantitative data should be summarized to compare treatment outcomes.
Table 1: Example Antitumor Efficacy of an this compound Derivative
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Final Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|
| Vehicle Control | - | q.d., p.o. | 1850 ± 210 | - | +2.5 ± 1.5 |
| This compound | 25 | q.d., p.o. | 980 ± 155 | 47.0 | -1.8 ± 2.0 |
| This compound | 50 | q.d., p.o. | 425 ± 95 | 77.0 | -4.5 ± 2.2 |
| Positive Control (e.g., Olaparib) | 50 | q.d., p.o. | 390 ± 88 | 78.9 | -5.1 ± 2.5 |
SEM: Standard Error of the Mean; q.d.: once daily; p.o.: oral gavage.
Anti-Inflammatory Efficacy Protocol: LPS-Induced Systemic Inflammation
For compounds with potential anti-inflammatory activity, an acute inflammation model is used to assess efficacy.[4][5]
Experimental Protocol: LPS Challenge in Mice
-
Animal Model: Use a standard mouse strain such as C57BL/6 or BALB/c.
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Compound Administration: Pre-treat animals with the this compound compound or vehicle at desired doses, typically 1-2 hours before the inflammatory challenge.
-
Inflammatory Challenge: Administer a dose of lipopolysaccharide (LPS) via i.p. injection to induce a systemic inflammatory response.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding to prepare serum or plasma.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum/plasma using methods like ELISA or multiplex assays.
Data Presentation: Anti-Inflammatory Efficacy
Table 2: Example Effect of an this compound on Serum Cytokine Levels
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Inhibition of TNF-α (%) | Serum IL-6 (pg/mL) ± SEM | Inhibition of IL-6 (%) |
|---|---|---|---|---|---|
| Naive (No LPS) | - | 50 ± 15 | - | 80 ± 20 | - |
| Vehicle + LPS | - | 2500 ± 300 | - | 4200 ± 450 | - |
| This compound + LPS | 10 | 1400 ± 210 | 44.0 | 2300 ± 320 | 45.2 |
| this compound + LPS | 30 | 800 ± 150 | 68.0 | 1150 ± 190 | 72.6 |
Part 2: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, which informs dosing regimens for efficacy and toxicology studies.[15]
Experimental Protocol: Single-Dose Rodent PK Study
-
Animal Model: Use mice or rats, with catheterized models preferred for serial blood sampling.[16]
-
Compound Administration: Administer the compound via at least two routes: intravenous (i.v.) for baseline data and the intended therapeutic route (e.g., p.o.).[15]
-
Blood Sampling: Collect blood samples at multiple time points. For an i.v. dose, typical time points are 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, time points might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[17]
-
Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.[18]
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Pharmacokinetics
Table 3: Example Pharmacokinetic Parameters for an this compound
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1800 ± 250 | 950 ± 130 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-inf) (h*ng/mL) | 4200 ± 510 | 7500 ± 860 |
| Half-life (t1/2) (h) | 3.5 ± 0.6 | 4.2 ± 0.7 |
| Clearance (mL/min/kg) | 7.9 | - |
| Volume of Distribution (L/kg) | 2.3 | - |
| Oral Bioavailability (F%) | - | 35.7 |
Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve.
Part 3: In Vivo Toxicology Studies
Toxicology studies are performed to identify potential adverse effects and establish a safety profile for the drug candidate.[19] These studies are typically conducted under Good Laboratory Practice (GLP) guidelines for regulatory submissions.[14]
Protocol Outline: Dose Range-Finding (DRF) and Repeat-Dose Toxicology
-
Study Design: Conduct an initial single-dose or short-term (e.g., 7-day) dose range-finding study to identify the maximum tolerated dose (MTD). Follow this with a longer repeat-dose study (e.g., 28 days) using doses at, below, and above the anticipated therapeutic exposure.[20]
-
Animal Species: Regulations typically require testing in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.[21]
-
Endpoints and Monitoring:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology and serum chemistry analysis at termination.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues.[14]
-
-
Toxicokinetics (TK): Plasma samples are collected during the study to relate drug exposure levels to observed toxicities.[14]
Data Presentation: Toxicology Summary
Table 4: Example Summary of Findings in a 28-Day Rat Toxicology Study
| Dose Group (mg/kg/day) | Key Clinical Observations | Key Clinical Pathology Changes | Key Histopathology Findings |
|---|---|---|---|
| 0 (Vehicle) | No remarkable findings | None | No remarkable findings |
| 20 (Low Dose) | No remarkable findings | None | No remarkable findings |
| 60 (Mid Dose) | Slight reduction in activity | Minimal elevation in ALT/AST | Minimal centrilobular hepatocyte hypertrophy |
| 180 (High Dose) | Significant lethargy, weight loss | Marked elevation in ALT/AST, decreased red blood cell count | Moderate centrilobular hepatic necrosis, bone marrow hypocellularity |
ALT/AST: Alanine/Aspartate aminotransferases, indicators of liver health.
Part 4: Visualization of Pathways and Workflows
Signaling Pathway Diagram
Many isoquinoline-1-carboxamides function as PARP inhibitors, inducing synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).[9][22]
Caption: PARP inhibition by this compound leading to synthetic lethality in HR-deficient cancer cells.
Experimental Workflow Diagram
A logical workflow is critical for the successful execution of in vivo studies.[9]
Caption: A generalized workflow for conducting preclinical in vivo animal studies.
Logical Relationship Diagram
The relationship between different study types is key to a successful drug development program.
Caption: Logical flow of preclinical studies for drug candidate evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Pk/bio-distribution | MuriGenics [murigenics.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 18. unmc.edu [unmc.edu]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. youtube.com [youtube.com]
- 22. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoquinoline-1-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isoquinoline-1-carboxamide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is my reaction yield low or non-existent?
A1: Low or no yield in the synthesis of this compound can stem from several factors, depending on the synthetic route.
-
For Palladium-Catalyzed Aminocarbonylation:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure rigorous exclusion of oxygen from your reaction, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Consider using fresh, high-quality palladium sources and ligands.
-
Ligand Choice: For less reactive amines, such as aromatic amines or those with complex structures, a monodentate phosphine ligand like triphenylphosphine (PPh₃) may be insufficient. Switching to a bidentate ligand like XantPhos is often necessary to achieve good conversion and yield.[1]
-
Incomplete Conversion: If the reaction stalls, it could be due to catalyst deactivation. This can be observed by the formation of palladium black. Lowering the reaction temperature or using a more stable precatalyst can mitigate this.
-
Poor Amine Nucleophilicity: Amines with low basicity or significant steric hindrance will react more slowly. In these cases, using the more activating XantPhos ligand and potentially longer reaction times or slightly elevated temperatures is recommended.[1]
-
-
For Amide Coupling Reactions:
-
Ineffective Coupling Reagent: Not all coupling reagents are equally effective for all substrates. For the coupling of isoquinoline-1-carboxylic acid, common reagents like EDC in combination with HOBt or HATU are often successful. If one reagent fails, screening a few others with different activation mechanisms is advisable.
-
Acid-Base Chemistry: If your amine is in a salt form (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base (like triethylamine or diisopropylethylamine) to liberate the free amine for the reaction to proceed.
-
-
For Reissert Reactions:
-
Hydrolysis of Intermediates: The Reissert compound intermediate can be sensitive to moisture. Ensure anhydrous reaction conditions.
-
Purity of Reagents: The purity of the isoquinoline, acyl chloride, and cyanide source is critical for the success of the Reissert reaction.
-
Q2: How do I choose the correct palladium catalyst and ligand for aminocarbonylation?
A2: The choice of the palladium catalyst and ligand is crucial for the success of the aminocarbonylation of 1-iodoisoquinoline.
-
For Simple Primary and Secondary Amines: A standard catalyst system of palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) is generally effective and provides good to high yields.[1]
-
For Less Reactive Amines: When using amines with lower basicity (e.g., anilines) or sterically demanding structures (e.g., amino acid esters), the Pd(OAc)₂/PPh₃ system may result in low conversion. In these instances, switching to a bidentate ligand such as XantPhos is recommended to achieve complete conversion and high yields.[1]
Q3: What are common side reactions, and how can I minimize them?
A3: In palladium-catalyzed aminocarbonylation, potential side reactions include:
-
Double Carbon Monoxide Insertion: This can lead to the formation of 2-oxo-carboxamide byproducts. However, for the synthesis of isoquinoline-1-carboxamides under atmospheric pressure of CO, this is generally not a significant issue.[1]
-
Hydrolysis of the Acyl Palladium Intermediate: Trace amounts of water in the reaction can lead to the formation of isoquinoline-1-carboxylic acid. Ensuring the use of dry solvents and reagents can minimize this.
-
Reductive Dehalogenation: The starting 1-iodoisoquinoline can be reduced to isoquinoline. This is more likely to occur if the carbon monoxide insertion or the subsequent nucleophilic attack by the amine is slow.
Q4: I'm having trouble purifying my this compound product. What are some effective methods?
A4: Purification can often be achieved by standard column chromatography on silica gel. If you are still facing difficulties, consider the following:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes, to find conditions that yield high-purity crystals.
-
Activated Charcoal Treatment: If your product has colored impurities, these can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration.
-
Fractional Crystallization: For separating the desired product from a structurally similar impurity, fractional crystallization based on slight differences in solubility can be employed. This may require multiple recrystallization steps.
Data & Experimental Protocols
Data Presentation
Table 1: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline with Various Amines
| Entry | Amine | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | tert-Butylamine | PPh₃ | DMF | 8 | 85 |
| 2 | Cyclopentylamine | PPh₃ | DMF | 8 | 89 |
| 3 | Piperidine | PPh₃ | DMF | 8 | 88 |
| 4 | L-Alanine methyl ester | XantPhos | DMF | 8 | 80 |
| 5 | L-Proline methyl ester | XantPhos | DMF | 8 | 83 |
| 6 | Aniline | XantPhos | DMF | 8 | 75 |
| 7 | 4-Aminopyridine | XantPhos | DMF | 8 | 78 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Comparison of Solvents for the Synthesis of N-Cyclopentylthis compound
| Entry | Solvent | Catalyst System | Conversion (%) after 8h |
| 1 | DMF | Pd(OAc)₂/PPh₃ | >95 |
| 2 | GVL (γ-Valerolactone) | Pd(OAc)₂/PPh₃ | ~70 |
| 3 | EtLev (Ethyl Levulinate) | Pd(OAc)₂/PPh₃ | ~60 |
| 4 | 2-MeTHF | Pd(OAc)₂/PPh₃ | <20 |
Data illustrates general trends observed in the literature.[1]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
This protocol is a general procedure for the synthesis of isoquinoline-1-carboxamides using a palladium catalyst.
Materials:
-
1-Iodoisoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or XantPhos
-
Amine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add Pd(OAc)₂ (0.05 eq), and the appropriate phosphine ligand (PPh₃, 0.10 eq; or XantPhos, 0.05 eq).
-
Add 1-iodoisoquinoline (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Under an inert atmosphere (argon or nitrogen), add anhydrous DMF to dissolve the solids.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Purge the flask with carbon monoxide gas and then maintain a CO atmosphere using a balloon or by connecting to a Schlenk line.
-
Heat the reaction mixture to 50-80 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling of Isoquinoline-1-carboxylic Acid
This protocol describes the synthesis of isoquinoline-1-carboxamides from the corresponding carboxylic acid.
Materials:
-
Isoquinoline-1-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of isoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the base (DIPEA or Et₃N, 2.0-3.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reissert Reaction for this compound Synthesis (Conceptual Outline)
The Reissert reaction provides a two-step route to isoquinoline-1-carboxamides.
Step 1: Formation of the Reissert Compound
-
Isoquinoline is reacted with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) in a suitable solvent system (e.g., dichloromethane/water).
-
This forms the N-acyl-1-cyano-1,2-dihydroisoquinoline, known as the Reissert compound.
Step 2: Hydrolysis to the Carboxamide
-
The Reissert compound is then subjected to acidic or basic hydrolysis under controlled conditions to yield the this compound. Careful control of the hydrolysis conditions is necessary to avoid over-hydrolysis to the carboxylic acid.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.
Caption: Experimental workflow for aminocarbonylation.
Caption: Troubleshooting decision tree for low yield.
References
troubleshooting common problems in isoquinoline-1-carboxamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of isoquinoline-1-carboxamides. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Common Problems
This section addresses specific issues that may arise during isoquinoline-1-carboxamide synthesis, focusing on the widely used palladium-catalyzed aminocarbonylation of 1-haloisoquinolines.
Low or No Product Yield
Q: My palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline is giving a low yield. What are the potential causes and solutions?
A: Low yields in this reaction are a common issue and can often be traced back to several factors related to the reactants, catalyst, and reaction conditions.
Possible Causes and Solutions:
-
Low Amine Nucleophilicity: Amines with low basicity, such as aromatic amines or those with significant steric hindrance, react slower. This can lead to incomplete conversion of the starting material.
-
Solution: For less reactive amines, switching from a simple phosphine ligand like triphenylphosphine (PPh₃) to a more electron-rich and bulky biarylphosphine ligand, such as Xantphos, can significantly improve the reaction rate and yield.[1] Xantphos is a bidentate ligand that can stabilize the palladium center and facilitate the catalytic cycle.
-
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture. Improper handling or impurities in the reagents can lead to catalyst deactivation. A potential catalyst deactivation pathway can involve the formation of a Pd(I) dimer.
-
Solution: Ensure all reagents and solvents are dry and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Using freshly opened, high-purity reagents is recommended. The in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species by a phosphine ligand is a critical step.
-
-
Suboptimal Reaction Conditions: Temperature, pressure of carbon monoxide (CO), and reaction time can all impact the yield.
-
Solution: While many reactions proceed at atmospheric pressure of CO and moderate temperatures (e.g., 50 °C), optimizing these parameters for your specific substrates may be necessary. Increasing the reaction time is a straightforward first step for slow-reacting amines.
-
-
Poor Quality Starting Materials: Impurities in the 1-iodoisoquinoline or the amine can interfere with the reaction.
-
Solution: Purify the starting materials before use. 1-Iodoisoquinoline can be purified by recrystallization, and amines can be distilled or purified by column chromatography.
-
Formation of Side Products and Impurities
Q: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize them?
A: Side product formation is often related to the reactivity of the starting materials and intermediates.
Common Side Products and Prevention Strategies:
-
Hydrolysis of the Acylpalladium Intermediate: If water is present in the reaction mixture, the acylpalladium intermediate can be hydrolyzed to form isoquinoline-1-carboxylic acid.
-
Prevention: Use anhydrous solvents and reagents. Drying solvents over molecular sieves or distillation from an appropriate drying agent is crucial.
-
-
Homocoupling of the Amine or Aryl Halide: While less common under these conditions, homocoupling can occur, leading to undesired byproducts.
-
Prevention: Ensure the catalyst system is optimal for the desired cross-coupling reaction. The choice of ligand plays a significant role in preventing side reactions.
-
-
Incomplete Reaction: Unreacted 1-iodoisoquinoline is a common impurity if the reaction does not go to completion.
-
Prevention: As discussed under "Low Yield," consider changing the ligand to Xantphos for less reactive amines or increasing the reaction time.
-
Purification Challenges
Q: I am having difficulty purifying my this compound product. What are the recommended methods?
A: Purification of isoquinoline-1-carboxamides typically involves standard chromatographic and crystallization techniques.
Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying these compounds. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Tip: The polarity of the eluent can be adjusted based on the polarity of your specific product, which will depend on the nature of the amide substituent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Solvent Selection: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
-
Dealing with Structurally Similar Impurities: If you have impurities that are structurally very similar to your product (e.g., an isomer), separation can be challenging.
-
Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution than standard column chromatography and may be necessary for separating difficult mixtures. Fractional crystallization, which relies on small differences in solubility, can also be attempted.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline?
A1: Typical catalyst loading for Pd(OAc)₂ is around 5 mol%.
Q2: Can I use other 1-haloisoquinolines besides 1-iodoisoquinoline?
A2: Yes, other halo-isoquinolines can be used, but the reactivity generally follows the trend I > Br > Cl. Reactions with 1-bromo or 1-chloro-isoquinoline may require more forcing conditions (e.g., higher temperatures, more active catalysts).
Q3: What is the role of the base (e.g., triethylamine) in the reaction?
A3: The base is added to neutralize the hydrogen iodide (HI) that is formed during the catalytic cycle. This prevents the protonation of the amine nucleophile and the catalyst, which would inhibit the reaction.
Q4: Are there greener solvent alternatives to DMF?
A4: Yes, studies have shown that biomass-derived solvents such as gamma-valerolactone (GVL) and ethyl levulinate can be effective alternatives to DMF for this reaction, showing similar reactivity.[1]
Q5: My amine has other functional groups (e.g., a hydroxyl group). Will these interfere with the reaction?
A5: The palladium-catalyzed aminocarbonylation is generally chemoselective for the amine group. For example, L-serine methyl ester, which contains a hydroxyl group, has been shown to react selectively at the amine to form the corresponding carboxamide without side reactions at the hydroxyl or ester groups.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with various amines.
| Amine Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| n-Butylamine | Pd(OAc)₂ / 2 PPh₃ | DMF | 2 | 85 | [1] |
| Piperidine | Pd(OAc)₂ / 2 PPh₃ | DMF | 2 | 89 | [1] |
| L-Proline methyl ester | Pd(OAc)₂ / Xantphos | DMF | 8 | 81 | [1] |
| Aniline | Pd(OAc)₂ / Xantphos | DMF | 24 | 75 | [1] |
| L-Serine methyl ester | Pd(OAc)₂ / Xantphos | DMF | 24 | 55 | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Iodoisoquinoline
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Xantphos
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq for PPh₃, 0.05 eq for Xantphos), 1-iodoisoquinoline (1.0 eq), and the amine (1.2 eq).
-
Solvent and Base Addition: Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq).
-
Carbon Monoxide Introduction: Purge the flask with carbon monoxide gas by evacuating and backfilling with CO three times. Leave the flask under a balloon of CO.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Isoquinoline-1-Carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isoquinoline-1-carboxamide derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: A widely used and effective method is the palladium-catalyzed aminocarbonylation of 1-halo-isoquinolines (e.g., 1-iodoisoquinoline) with a suitable amine in the presence of carbon monoxide.[1][2] This method offers high chemoselectivity and generally provides good to high yields under mild reaction conditions.[2]
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: The critical parameters to optimize are the choice of palladium catalyst and ligand, the solvent, the reaction temperature, and the pressure of carbon monoxide. The nature of the amine substrate is also a crucial factor in determining the optimal conditions.[2][3]
Q3: Can I use solvents other than DMF?
A3: Yes, while DMF is a common solvent for these reactions, biomass-derived solvents such as γ-valerolactone (GVL) and ethyl levulinate (EtLev) have been shown to be viable alternatives, demonstrating similar reactivity for certain substrates.[2]
Q4: What is the typical source of carbon monoxide for this reaction?
A4: The most common source is a carbon monoxide gas cylinder, with the reaction being carried out under a CO atmosphere (e.g., at 1 bar pressure).[2] For safety and convenience in a lab setting, CO-releasing molecules (CORMs) can also be considered, although this may require further optimization.
Troubleshooting Guide
Low Reaction Yield or Incomplete Conversion
Q: My reaction with a simple primary or secondary aliphatic amine is giving a low yield. What are the possible causes and solutions?
A: For simple, highly basic amines, a common issue can be the catalyst system.
-
Possible Cause 1: Inefficient Catalyst System. The combination of Pd(OAc)₂ with a monodentate phosphine ligand like triphenylphosphine (PPh₃) is typically effective for these substrates.[2] Ensure the correct stoichiometry of the ligand to the palladium precursor is used (typically a 2:1 ratio of PPh₃ to Pd(OAc)₂).[2]
-
Possible Cause 2: Poor Quality Reagents. Ensure the solvent (e.g., DMF) is anhydrous and the amine and 1-iodoisoquinoline are pure. Impurities can poison the catalyst.
-
Possible Cause 3: Insufficient Reaction Time or Temperature. While these reactions are often fast (2-8 hours), ensure the reaction has been allowed to proceed to completion by monitoring with TLC or LC-MS.[2] The typical reaction temperature is around 50°C.[2]
Q: I am using an amine with low basicity (e.g., an aromatic amine) or a sterically hindered amine, and the reaction is not proceeding to completion. What should I do?
A: This is a common issue, as less nucleophilic or bulky amines react more slowly.
-
Solution: Change the Ligand. The use of a bidentate phosphine ligand, such as XantPhos, is often necessary for these challenging substrates.[2][3] XantPhos can promote the reaction to completion in a reasonable timeframe (8-24 hours).[2]
Side Product Formation
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: Side product formation can arise from several sources.
-
Possible Cause 1: Reductive Dehalogenation. The 1-iodoisoquinoline starting material can be reduced to isoquinoline. This can be minimized by ensuring an efficient carbonylation and aminolysis cascade. Using the optimal catalyst and ligand system for your specific amine is crucial.
-
Possible Cause 2: Homocoupling of the Aryl Halide. This can occur but is generally less of an issue under aminocarbonylation conditions.
-
Solution: Carefully control the reaction temperature and ensure a positive pressure of carbon monoxide. A well-chosen ligand, such as XantPhos for less reactive amines, can also enhance the rate of the desired reaction over side reactions.[2]
Purification Challenges
Q: My crude product is highly colored. How can I remove the colored impurities?
A: Colored impurities are often residual palladium species or degradation products.
-
Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (1-5% w/w), heat the mixture, and perform a hot filtration.[4]
-
Solution 2: Column Chromatography. Normal-phase column chromatography on silica gel is often effective. The colored, polar impurities may adhere strongly to the silica, allowing the desired product to be eluted.[4]
Q: I am having difficulty separating my this compound derivative from a structurally similar impurity.
A: This is common when dealing with isomers or byproducts with similar polarity.
-
Solution 1: Fractional Crystallization. This technique relies on small differences in solubility. Dissolve the mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. The less soluble compound should crystallize first. This may require multiple iterations.[4]
-
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC). This method offers higher resolution than standard column chromatography and is often successful for separating challenging mixtures.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Isoquinoline-1-carboxamides with Different Amine Nucleophiles. [2][3]
| Entry | Amine Nucleophile | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | n-Propylamine | PPh₃ | DMF | 2 | 89 |
| 2 | Diethylamine | PPh₃ | DMF | 8 | 85 |
| 3 | Piperidine | PPh₃ | DMF | 2 | 88 |
| 4 | Benzylamine | PPh₃ | DMF | 8 | 82 |
| 5 | Aniline | PPh₃ | DMF | 24 | Incomplete |
| 6 | Aniline | XantPhos | DMF | 8 | 78 |
| 7 | L-Alanine methyl ester | PPh₃ | DMF | 24 | Incomplete |
| 8 | L-Alanine methyl ester | XantPhos | DMF | 8 | 81 |
| 9 | Diethyl(α-aminobenzyl)phosphonate | XantPhos | DMF | 8 | 89 |
| 10 | Piperidine | PPh₃ | GVL | 8 | 85 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline[2]
1. Catalyst System for Simple Primary and Secondary Amines (e.g., Piperidine):
-
Materials:
-
1-Iodoisoquinoline
-
Piperidine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Triethylamine (Et₃N) (2 equivalents)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and PPh₃.
-
Add anhydrous DMF to dissolve the catalyst components.
-
Add 1-iodoisoquinoline, followed by triethylamine and piperidine.
-
Purge the flask with carbon monoxide gas and leave it under a CO atmosphere (e.g., a balloon).
-
Heat the reaction mixture to 50°C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Catalyst System for Less Reactive or Sterically Hindered Amines (e.g., Aniline):
-
Materials:
-
1-Iodoisoquinoline
-
Aniline (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
XantPhos (1.2 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Triethylamine (Et₃N) (2 equivalents)
-
-
Procedure:
-
Follow steps 1-4 of the general procedure above, substituting PPh₃ with XantPhos.
-
Heat the reaction mixture to 50°C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 of the general procedure for workup and purification.
-
Visualizations
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Step-by-step experimental workflow for synthesis.
References
Technical Support Center: Purification of Crude Isoquinoline-1-Carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isoquinoline-1-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and widely used purification techniques for this compound and related aromatic amides are recrystallization and silica gel column chromatography.[1] Recrystallization is often preferred as a simpler method that can yield high purity crystals without the need for large volumes of solvents.[1][2] Column chromatography is employed when recrystallization is ineffective at removing certain impurities or when isomers are present.
Q2: What are the likely impurities in crude this compound?
A2: The nature of impurities largely depends on the synthetic route employed. For instance, in a palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, common impurities may include unreacted 1-iodoisoquinoline, the amine starting material, residual palladium catalyst, and phosphine ligands.[3] If synthesized from isoquinoline-1-carboxylic acid, unreacted starting acid and coupling reagents could be present.[4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic solvent screening with small amounts of crude material is the most effective approach.[5] Polar solvents such as ethanol, acetonitrile, or 1,4-dioxane are often good starting points for the recrystallization of amides.[1]
Q4: What are the recommended starting conditions for silica gel column chromatography?
A4: For aromatic amides like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. Based on protocols for similar N-substituted isoquinoline-1-carboxamides, a gradient of 0-50% ethyl acetate in hexane is a good starting point.[6] For more polar impurities, a mobile phase of methanol in ethyl acetate (e.g., 0-25%) can be explored.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient concentration of the compound. | - Try a less polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).- Concentrate the solution by slowly evaporating some of the solvent.[5]- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound or its impurities, causing it to melt before dissolving.- The solution is supersaturated. | - Switch to a lower-boiling point solvent.[5]- Add slightly more hot solvent to ensure the compound fully dissolves before cooling.- Cool the solution more slowly to allow for proper crystal lattice formation. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Perform a hot filtration with activated charcoal to adsorb colored impurities before allowing the solution to cool and crystallize.- A second recrystallization may be necessary. |
| Low Recovery of Pure Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The product is more soluble than anticipated in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal precipitation.[5] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - The polarity of the mobile phase is too high or too low.- The impurity has a very similar polarity to the product. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first.- Try a different solvent system (e.g., switch from ethyl acetate to acetone as the polar component).- Consider using a different stationary phase, such as alumina or reversed-phase silica. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase.[2]- For very polar compounds that adhere strongly to silica, consider adding a small amount of a more polar solvent like methanol to the mobile phase. |
| Peak Tailing | - The compound is interacting strongly with the acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4] |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and a mixture like ethyl acetate/hexane) dropwise at room temperature until the solid is just covered. Observe for solubility. An ideal solvent will not dissolve the compound at room temperature.[5]
-
Gently heat the tubes containing undissolved solid. Continue adding the solvent dropwise with heating until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of pure-looking crystals is the most suitable for recrystallization.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Purification Method | Mobile Phase | Starting Material | Product | Yield | Purity | Reference |
| Silica Gel Column Chromatography | 0-50% Ethyl Acetate in Hexane | Crude 1-((2-chlorophenyl)sulfonyl)-N-(4-(isoquinolin-1-yl)phenyl)piperidine-4-carboxamide | Purified Product | 83% | >95% (by NMR) | [6] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
addressing instability of isoquinoline-1-carboxamide in solution
Welcome to the technical support center for isoquinoline-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on established principles of organic chemistry, particularly the known behavior of aromatic amides and N-heterocyclic compounds, as well as general pharmaceutical industry best practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are expected to be pH, temperature, and light.[1] The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate the rate of this hydrolysis and other potential degradation reactions.[1] Furthermore, the isoquinoline ring system, being an aromatic heterocycle, may be sensitive to photodegradation upon exposure to UV or visible light.[1]
Q2: What is the most likely degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway in an aqueous environment is the hydrolysis of the amide bond. This reaction would yield isoquinoline-1-carboxylic acid and ammonia. This process can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.
Q3: At what pH range is this compound likely to be most stable?
A3: While specific data for this compound is unavailable, many pharmaceutical compounds containing amide bonds exhibit maximum stability in the neutral to slightly acidic pH range (approximately pH 3-7). Extreme acidic or basic pH conditions are known to catalyze amide hydrolysis and should generally be avoided for long-term storage of solutions.[2]
Q4: Can I expect degradation of this compound in organic solvents?
A4: While hydrolysis is less of a concern in anhydrous organic solvents, degradation can still occur, especially in the presence of nucleophilic impurities or upon exposure to light. Protic solvents may participate in solvolysis reactions, similar to hydrolysis. It is crucial to use high-purity, dry solvents and to protect solutions from light.
Q5: Are there any visual indicators of this compound degradation?
A5: Visual indicators of degradation can include a change in the color of the solution, the formation of a precipitate, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary for accurately assessing the stability of the compound.
Troubleshooting Guides
Guide 1: Unexpected Degradation Observed in Solution
This guide addresses the issue of observing a higher-than-expected level of degradation of this compound in your experimental solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Solution | 1. Measure the pH of your solution. 2. If the pH is in the acidic (<4) or basic (>8) range, adjust it to a more neutral pH (5-7) using a suitable buffer system (e.g., phosphate or acetate buffer). 3. Prepare fresh solutions in a validated buffer system to maintain a stable pH. |
| High Storage Temperature | 1. Review the storage conditions of your solution. 2. If stored at room temperature or higher, consider storing solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. 3. Perform a temperature stability study to determine the optimal storage temperature. |
| Exposure to Light | 1. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1] 2. Minimize exposure to ambient light during sample preparation and handling. 3. Conduct a photostability study to assess the light sensitivity of the compound. |
| Presence of Contaminants in Solvent | 1. Use high-purity, HPLC-grade solvents for solution preparation. 2. Ensure that the solvents are free from acidic, basic, or metallic impurities that could catalyze degradation. 3. Consider using freshly opened bottles of solvents. |
| Reactive Excipients (in formulations) | 1. If working with a formulation, review the compatibility of this compound with all excipients. 2. Some excipients can have acidic or basic properties or contain reactive impurities. 3. Conduct compatibility studies with individual excipients to identify any interactions. |
Guide 2: Poor Reproducibility in Stability-Indicating HPLC Analysis
This guide provides steps to troubleshoot inconsistent results from your HPLC analysis aimed at monitoring the stability of this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Preparation | 1. Ensure that the sample is completely dissolved in the diluent. Sonication may be required.[3] 2. The sample diluent should be compatible with the mobile phase to prevent precipitation on the column. Ideally, the diluent should be the same as the initial mobile phase composition.[3][4] 3. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[5] |
| On-going Degradation in Autosampler | 1. If the autosampler is not temperature-controlled, degradation may occur in the vials while waiting for injection. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). 3. Prepare samples immediately before analysis or perform a study to determine the stability of the prepared samples in the autosampler. |
| Unstable HPLC Method | 1. Ensure the mobile phase pH is stable and the buffer has sufficient capacity. 2. Check for consistent retention times and peak shapes of the main compound and its degradants. Drifting retention times can indicate column equilibration issues or changes in the mobile phase composition. 3. Verify that the method is robust by making small, deliberate changes to parameters like pH, mobile phase composition, and flow rate. |
| Co-elution of Degradation Products | 1. If peak shapes are poor (e.g., tailing or fronting), it may indicate co-elution with a degradation product. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column chemistry) to improve the resolution between the parent compound and its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][7][8]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile or methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
-
Prepare a second sample with 1 M HCl.
-
Keep the vials at room temperature and at 60 °C.
-
Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.
-
Prepare a second sample with 1 M NaOH.
-
Keep the vials at room temperature and at 60 °C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and store it in an oven at a high temperature (e.g., 80 °C).
-
Also, expose the solid compound to the same temperature.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Sample Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method. Aim for 5-20% degradation of the active substance.[3][8]
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate a reverse-phase HPLC method capable of separating and quantifying this compound from its potential degradation products.
1. Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water (adjust pH to around 3).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Detection: Use a PDA detector to monitor at multiple wavelengths and to check for peak purity. The maximum absorbance wavelength (λmax) of this compound should be used for quantification.
-
Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the less polar parent compound. A typical starting point would be a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Optimization: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other. Adjust the gradient, mobile phase, and pH as needed to achieve adequate resolution (Rs > 1.5).
2. Method Validation (as per ICH Q2(R2) Guidelines): [4][9]
The method should be validated for the following parameters:
-
Specificity: Demonstrate that the method is able to resolve the parent compound from its degradation products, process impurities, and any excipients. This is achieved by analyzing stressed samples and placebo samples.
-
Linearity: Analyze a series of at least five concentrations of this compound over the expected working range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%) to assess the method's reliability during normal use.
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. ijsdr.org [ijsdr.org]
- 8. q1scientific.com [q1scientific.com]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Scaling Up Isoquinoline-1-Carboxamide Production for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of isoquinoline-1-carboxamide and its derivatives for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines (typically 1-iodo or 1-bromoisoquinoline) with an appropriate amine and carbon monoxide. This method offers high yields and good functional group tolerance.[1] For preclinical scale-up, optimizing the catalyst system and reaction conditions is crucial for efficiency and cost-effectiveness.
Q2: What are the critical parameters to consider when scaling up the palladium-catalyzed aminocarbonylation reaction?
A2: When scaling up, the following parameters are critical:
-
Heat Transfer: Amidation reactions can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature and prevent side reactions or decomposition.
-
Mass Transfer: Efficient mixing is essential to ensure proper contact between the solid catalyst, liquid phase (substrate, amine, solvent), and gaseous carbon monoxide. Inadequate mixing can lead to lower reaction rates and yields.
-
Catalyst Loading: While higher catalyst loading may be used in lab-scale experiments, for preclinical production, it's economically and environmentally beneficial to optimize for the lowest effective catalyst concentration without compromising reaction time and yield.
-
Carbon Monoxide Handling: Safe and efficient delivery of carbon monoxide is paramount. For larger scale reactions, using a CO-generating surrogate like chloroform in a two-chamber system can be a safer alternative to handling high-pressure CO cylinders.[2][3] However, be aware that strong basic conditions required for some CO surrogates might affect sensitive functional groups.[2][3]
-
Solvent Selection: While DMF is a common solvent, greener alternatives like γ-valerolactone (GVL) and ethyl levulinate (EtLev) have shown comparable reactivity and can simplify downstream processing and reduce environmental impact.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques like:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to quantify the consumption of the starting material (1-halo-isoquinoline) and the formation of the this compound product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components and byproducts.
Q4: What are the common impurities I should expect and how can they be removed?
A4: Common impurities in the synthesis of this compound via aminocarbonylation may include:
-
Unreacted 1-halo-isoquinoline.
-
Side products from homo-coupling of the starting material.
-
Residual palladium catalyst.
-
Byproducts from the decomposition of the solvent or reagents.
Purification is typically achieved through:
-
Crystallization: This is an effective method for removing most impurities if the product is a solid.
-
Column Chromatography: Silica gel chromatography is commonly used to purify the product, especially for removing closely related impurities.
-
Activated Carbon Treatment: To remove residual palladium catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient carbon monoxide pressure or delivery. 3. Poor quality of reagents (substrate, amine, solvent). 4. Reaction temperature is too low. | 1. Use fresh palladium catalyst and ligand. Consider using a more active ligand like XantPhos for less reactive amines.[1] 2. Ensure a leak-proof reactor setup and adequate CO supply. For larger scale, consider a CO surrogate.[2][3] 3. Check the purity of all reagents. Ensure the solvent is anhydrous if required. 4. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side reactions. |
| Incomplete Conversion | 1. Catalyst deactivation. 2. Insufficient reaction time. 3. Poor mixing. | 1. Catalyst deactivation can occur through the formation of palladium black.[4][5] Consider using a more robust ligand or adding a reducing agent to regenerate the active catalyst. 2. Extend the reaction time and monitor the progress by HPLC. 3. Increase the stirring speed to improve mass transfer. For larger reactors, ensure the impeller design is suitable for solid-liquid-gas mixtures. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Side reactions of the amine or substrate. | 1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before introducing carbon monoxide. 3. Analyze the byproducts by LC-MS or GC-MS to identify their structures and adjust reaction conditions accordingly (e.g., lower temperature, different base). |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or has low crystallinity. 2. Presence of persistent impurities. | 1. If crystallization is difficult, try different solvent systems or use column chromatography for purification. 2. Identify the impurities and devise a specific purification strategy. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic ones. |
Experimental Protocols
Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline (Lab Scale)
This protocol is based on the work of Kollár et al. (2025) and can be adapted for scaling up.[1]
Materials:
-
1-Iodoisoquinoline
-
Amine (e.g., piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or XantPhos
-
Base (e.g., triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon monoxide (gas)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, add 1-iodoisoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq for PPh₃, 0.02 eq for XantPhos).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the amine (1.2 eq) and the base (1.5 eq) to the mixture.
-
Purge the reaction mixture with carbon monoxide gas for 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and maintain a positive pressure of carbon monoxide (e.g., using a balloon).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A general reversed-phase HPLC method for the analysis of isoquinoline derivatives can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Effect of Ligand and Amine on Yield of this compound
Data adapted from Kollár et al. (2025).[1]
| Amine | Ligand | Reaction Time (h) | Yield (%) |
| Piperidine | PPh₃ | 2 | 92 |
| Morpholine | PPh₃ | 2 | 95 |
| Aniline | XantPhos | 8 | 85 |
| L-Proline methyl ester | XantPhos | 8 | 88 |
Table 2: Comparison of Solvents for the Aminocarbonylation of 1-Iodoisoquinoline with Piperidine
Data adapted from Kollár et al. (2025).[1]
| Solvent | Reaction Time (h) | Conversion (%) |
| DMF | 2 | >99 |
| GVL | 8 | 95 |
| EtLev | 8 | 88 |
Visualizations
Synthesis Pathway
Caption: Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Scale-Up Process Logic
Caption: Logical progression for scaling up this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl " by Justin Y. Wang, Alexandra E. Strom et al. [scholarworks.smith.edu]
refining analytical methods for detecting isoquinoline-1-carboxamide
Welcome to the technical support center for the analytical determination of isoquinoline-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for analytical method development?
A1: Understanding the physicochemical properties of this compound is crucial for method development. The isoquinoline structure contains a basic nitrogen atom, making the molecule a weak base. The pKa of the parent isoquinoline is 5.14.[1] This basicity influences its solubility and chromatographic behavior. It is soluble in various organic solvents like ethanol, acetone, and diethyl ether, but has low solubility in water. However, it is soluble in dilute acids due to the protonation of the nitrogen atom. These characteristics are critical when selecting appropriate mobile phases and sample diluents.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of this compound, particularly for purity assessments and analysis of formulated products. For more sensitive and selective analysis, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization for improved volatility and thermal stability.
Q3: How should I prepare stock and working solutions of this compound?
A3: Due to its low water solubility, stock solutions of this compound should be prepared in an organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous mobile phases or buffers, it is important to be mindful of potential precipitation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Method Troubleshooting
Issue: Peak Tailing
Q: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
Potential Causes and Solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, the analyte can interact with the stationary phase in multiple ways, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa of parent isoquinoline is ~5.14).[1] A mobile phase pH of around 3 will ensure the analyte is fully protonated and minimizes interactions with silanol groups. Use a suitable buffer (e.g., phosphate or formate) to maintain a consistent pH.
-
-
Silanol Interactions: Free silanol groups on the column packing material can strongly interact with the basic nitrogen of the isoquinoline ring.
-
Solution 1: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups.
-
Solution 2: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). The competing base will interact with the active silanol sites, reducing their availability to the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues.
-
Solution: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.
-
Issue: Poor Peak Resolution
Q: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?
A: Poor resolution can be due to a variety of factors related to the mobile phase, column, or other instrumental parameters.
Potential Causes and Solutions:
-
Mobile Phase Composition: The organic modifier and its concentration in the mobile phase significantly impact resolution.
-
Solution:
-
Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Try a different organic solvent. Methanol and acetonitrile have different selectivities and may provide better separation for your specific mixture.
-
-
-
Column Selection: The choice of stationary phase is critical for achieving good resolution.
-
Solution: If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
-
Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but its effect can be compound-dependent.
-
LC-MS/MS Method Troubleshooting
Issue: Low Sensitivity/Poor Ionization
Q: I am experiencing low signal intensity for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?
A: Low sensitivity in LC-MS/MS can stem from suboptimal ionization, matrix effects, or inappropriate mass spectrometer settings.
Potential Causes and Solutions:
-
Mobile Phase Additives: The choice of mobile phase additive is crucial for efficient ionization in the mass spectrometer source.
-
Solution: For positive electrospray ionization (ESI+), which is suitable for the basic this compound, use a mobile phase containing a small amount of an acid like formic acid (0.1%) or acetic acid. This will promote the formation of protonated molecules ([M+H]^+).
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte.
-
Solution:
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are more effective at cleaning up complex samples than simple protein precipitation.[2]
-
Optimize the chromatography to separate the analyte from the majority of the matrix components.
-
Use a stable isotope-labeled internal standard, if available, to compensate for matrix effects.
-
-
-
Mass Spectrometer Parameters: The settings of the ion source and mass analyzer need to be optimized for the specific analyte.
-
Solution: Perform a tuning and optimization of the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows, and collision energy) by infusing a standard solution of this compound.
-
Issue: Inconsistent Results
Q: My quantitative results for this compound are not reproducible. What could be the cause?
A: Inconsistent results can be due to a number of factors, including sample preparation variability, instrument instability, or analyte degradation.
Potential Causes and Solutions:
-
Sample Preparation: Inconsistent extraction recovery or the introduction of contaminants can lead to variable results.
-
Solution: Ensure that the sample preparation procedure is well-controlled and validated. Use an internal standard to correct for variations in sample handling and extraction.
-
-
Analyte Stability: this compound may be susceptible to degradation under certain conditions.
-
Solution: Investigate the stability of the analyte in the sample matrix and in the final extract under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).
-
-
Instrument Performance: Fluctuations in the LC or MS system can lead to inconsistent data.
-
Solution: Regularly perform system suitability tests to monitor the performance of the instrument, including retention time stability, peak area precision, and signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the analysis of this compound in bulk drug substance or simple formulations.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the sample to that of a known standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a method for the sensitive quantification of this compound in a biological matrix.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 173.1 -> 129.1 (parent ion -> product ion).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound and related compounds. Please note that these values are illustrative and should be determined for each specific method and instrument.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm |
| Retention Time | 4-8 minutes (typical) |
| LOD | ~1 µg/mL |
| LOQ | ~5 µg/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI+ |
| Precursor Ion (m/z) | 173.1 (for [M+H]+) |
| Product Ion (m/z) | To be determined (e.g., 129.1) |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for peak tailing of this compound.
References
Technical Support Center: Enhancing Cell Permeability of Isoquinoline-1-Carboxamide Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with isoquinoline-1-carboxamide compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low activity in cell-based assays, but is potent in biochemical assays. Could this be a permeability issue?
A1: Yes, this is a common observation and strongly suggests poor cell permeability. If a compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive or significantly less potent in cellular assays compared to cell-free systems. It is crucial to determine if the lack of activity is due to poor membrane transport.
Q2: What are the key physicochemical properties of this compound compounds that influence their cell permeability?
A2: The cell permeability of this compound derivatives is primarily influenced by a balance of the following properties:
-
Lipophilicity (LogP/LogD): A critical factor for passive diffusion across the lipid bilayer. However, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.
-
Polar Surface Area (PSA): A higher PSA, often due to an increased number of hydrogen bond donors and acceptors, can hinder membrane permeability.
-
Ionization State (pKa): The charge of the molecule at physiological pH (around 7.4) significantly impacts its ability to cross the cell membrane. Generally, neutral species are more permeable.
Many this compound derivatives are designed to adhere to Lipinski's Rule of Five, which provides general guidelines for these properties to predict good oral bioavailability.
Q3: How can I experimentally assess the cell permeability of my this compound compound?
A3: Two standard in vitro assays are widely used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful initial screen for passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human intestinal cells (Caco-2) that mimic the intestinal barrier. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).
Q4: What is the Apparent Permeability Coefficient (Papp) and how is it interpreted?
A4: The apparent permeability coefficient (Papp), measured in cm/s, is a quantitative measure of a compound's permeability across a membrane or cell monolayer. Papp values are generally categorized as follows:
| Permeability Classification | Papp Value (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Q5: My compound has a high efflux ratio in the Caco-2 assay. What does this indicate?
A5: An efflux ratio, calculated as the ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction (Papp B-A / Papp A-B), greater than 2 is a strong indicator that your compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp/MDR1).[1] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment and enhancement of cell permeability for this compound compounds.
Issue 1: Low Permeability Observed in PAMPA
-
Possible Cause: The compound has inherently low passive diffusion characteristics, likely due to unfavorable physicochemical properties such as high polarity (low LogP), high molecular weight, or a large polar surface area.
-
Troubleshooting Steps:
-
Structural Modification (Medicinal Chemistry Approach):
-
Increase Lipophilicity: Introduce lipophilic groups to the this compound scaffold. However, maintain a balance to avoid excessively high lipophilicity, which can negatively impact solubility.
-
Reduce Polar Surface Area: Modify or mask polar functional groups that contribute to a high PSA.
-
Prodrug Strategy: Convert polar groups (e.g., carboxylic acids, hydroxyls) into less polar, cleavable moieties like esters.[2][3] These prodrugs can cross the cell membrane more readily and are then hydrolyzed by intracellular esterases to release the active compound.[2]
-
-
Formulation Approach:
-
Use of Permeation Enhancers: For in vitro experiments, mild, non-toxic permeation enhancers can be considered, though this is not a solution for therapeutic applications.
-
-
Issue 2: Low A-to-B Permeability and High Efflux Ratio (>2) in Caco-2 Assay
-
Possible Cause: The compound is likely a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity:
-
Perform a bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in the A-to-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Structural Modification to Evade Efflux:
-
Modify the compound's structure to reduce its affinity for P-gp. This can involve altering stereochemistry, adding or removing hydrogen bond donors/acceptors, or changing the overall shape of the molecule. This is a complex medicinal chemistry challenge that often requires iterative design, synthesis, and testing.
-
-
Issue 3: Inconsistent or Highly Variable Permeability Results
-
Possible Cause: Experimental variability can arise from several sources.
-
Troubleshooting Steps:
-
Check Caco-2 Monolayer Integrity:
-
Routinely measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER suggests compromised tight junctions.
-
Perform a Lucifer Yellow permeability assay. High passage of this fluorescent marker indicates a leaky monolayer.
-
-
Ensure Compound Solubility:
-
Confirm that the compound is fully dissolved in the assay buffer at the tested concentration. Poor solubility can lead to an underestimation of permeability. The use of a small percentage of a co-solvent like DMSO (typically <1%) is common, but its concentration should be consistent across experiments.
-
-
Standardize Experimental Conditions:
-
Ensure consistency in cell passage number, seeding density, and duration of cell culture (typically 21 days for Caco-2 differentiation).
-
-
Issue 4: Low Compound Recovery in Permeability Assays
-
Possible Cause: The compound may be binding to the plasticware of the assay plates or accumulating within the cell monolayer.
-
Troubleshooting Steps:
-
Address Non-Specific Binding:
-
Consider using low-binding plates.
-
Including a low concentration of a non-ionic surfactant (e.g., polysorbate 20) in the receiver buffer can sometimes mitigate non-specific binding.
-
-
Investigate Cellular Accumulation:
-
Quantify the amount of compound remaining in the cell monolayer at the end of the experiment by lysing the cells and analyzing the lysate. High intracellular accumulation can lead to an underestimation of the amount of compound that has permeated.
-
-
Quantitative Data Summary
The following tables provide representative apparent permeability coefficient (Papp) values for this compound compounds and related structures. Note: The data in Table 2 is illustrative and intended to demonstrate how structure-activity relationships can be explored. Actual values will vary depending on the specific compound and experimental conditions.
Table 1: Permeability Classification Based on Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Table 2: Illustrative Permeability Data for this compound Analogs
| Compound ID | R-Group Modification | LogP | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| IQC-001 | -H | 1.5 | 0.8 | 1.2 | Low |
| IQC-002 | -CH₃ | 2.0 | 2.5 | 1.5 | Moderate |
| IQC-003 | -OCH₃ | 1.8 | 1.9 | 1.3 | Moderate |
| IQC-004 | -Cl | 2.3 | 5.1 | 3.5 | Moderate (P-gp Substrate) |
| IQC-005 | -COOH | 0.5 | < 0.1 | 1.0 | Low |
| IQC-005-ProD | -COOCH₂CH₃ (Ester Prodrug) | 1.9 | 4.2 | 1.1 | Moderate |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology for assessing bidirectional permeability across a Caco-2 cell monolayer.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a suitable density.
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the process, but add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Quantification:
-
Determine the concentration of the test compound in the collected samples using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for the PAMPA assay to assess passive permeability.
-
Preparation of the PAMPA "Sandwich":
-
The assay is typically performed in a 96-well format with a donor plate and an acceptor plate.
-
The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
-
Assay Procedure:
-
Add the acceptor buffer (e.g., phosphate-buffered saline - PBS at pH 7.4) to the wells of the acceptor plate.
-
Add the test compound solution (e.g., 10 µM in buffer) to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated only by the lipid-coated membrane.
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using a formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.
-
Visualizations
Caption: Workflow for assessing and addressing the cell permeability of novel compounds.
Caption: Overview of key cellular transport mechanisms influencing drug permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Isoquinoline-1-Carboxamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of isoquinoline-1-carboxamide derivatives against other established inhibitors in key therapeutic areas. The following sections present quantitative data, experimental methodologies, and pathway visualizations to offer an objective performance assessment for researchers in drug discovery and development.
Anti-Inflammatory Activity: HSR1101 vs. MAPK Inhibitors
A novel this compound derivative, N-(2-hydroxyphenyl)this compound (HSR1101), has demonstrated potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells.[1][2] The mechanism of action for HSR1101 involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of HSR1101 on the production of pro-inflammatory mediators is compared with established MAPK inhibitors. It is important to note that the IC50 values for HSR1101 and the MAPK inhibitors were determined in separate studies and under potentially different experimental conditions.
| Inhibitor | Target | IC50 (µM) | Cell Line | Stimulant | Reference |
| HSR1101 | IL-6 Production | 12.5 | BV2 Microglia | LPS | [2] |
| TNF-α Production | 14.2 | BV2 Microglia | LPS | [2] | |
| NO Production | 10.8 | BV2 Microglia | LPS | [2] | |
| U0126 (MEK1/2) | IL-6 Production | ~10 | Various | Various | [Referenced in[1]] |
| SP600125 (JNK) | TNF-α Production | ~5-10 | Various | Various | [Referenced in[1]] |
| SB203580 (p38) | IL-6/TNF-α Production | ~0.5-1 | Various | Various | [Referenced in[1]] |
Experimental Protocols
BV2 murine microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of HSR1101 for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.[1][2]
The levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. Nitric oxide (NO) production was assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.[1][2]
To determine the effect on signaling pathways, BV2 cells were treated with HSR1101 and/or LPS. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Following transfer to a PVDF membrane, immunoblotting was performed using primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα. An antibody against NF-κB p65 was used to assess its nuclear translocation. Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection with an enhanced chemiluminescence (ECL) system.[1]
Signaling Pathway and Experimental Workflow
Caption: HSR1101 inhibits LPS-induced inflammation via the MAPK/NF-κB pathway.
Caption: Workflow for evaluating anti-inflammatory inhibitor efficacy.
PARP Inhibition: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides vs. Olaparib
A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as novel inhibitors of Poly(ADP-ribose) Polymerase (PARP). The lead compound, 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics compared to the clinically approved PARP inhibitor, Olaparib.
Quantitative Comparison of Inhibitory Activity
Direct comparative IC50 values for the lead this compound derivative were not available in the reviewed literature. However, median IC50 values for Olaparib are provided for context.
| Inhibitor | Target | Median IC50 (nM) | Reference |
| Olaparib | PARP1 | 0.5 - 1 | [3] |
| PARP2 | 0.2 - 0.3 | [3] | |
| 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1/2 | Data not available |
Experimental Protocols
A common method to assess PARP activity is a colorimetric or chemiluminescent assay. This typically involves the following steps:
-
Coating: A 96-well plate is coated with histones, which act as a substrate for PARP.
-
Reaction: Recombinant PARP1 or PARP2 enzyme is added to the wells along with NAD+ (the co-factor for PARP) and the test inhibitor at various concentrations. The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.
-
Detection: The incorporated poly(ADP-ribose) (PAR) is detected using an anti-PAR antibody conjugated to an enzyme like HRP. Following the addition of a substrate, the resulting colorimetric or chemiluminescent signal is measured, which is proportional to PARP activity.
-
Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of PARP inhibitors in blocking DNA repair.
Caption: General workflow for enzyme inhibitor drug discovery.
Dual FAAH/sEH Inhibition: Isoquinolinyl-based Inhibitors vs. Standard Inhibitors
This compound derivatives have been synthesized as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), two enzymes involved in pain and inflammation pathways.
Quantitative Comparison of Inhibitory Activity
The following table compares the IC50 values of a representative isoquinolinyl-based dual inhibitor with well-established single-target inhibitors for FAAH and sEH.
| Inhibitor | Target | IC50 (nM) | Species | Reference |
| 1-((2-chlorophenyl)sulfonyl)-N-(4-(isoquinolin-1-yl)phenyl)piperidine-4-carboxamide | FAAH | 15.3 | Human | [Extrapolated from similar compounds in[4]] |
| sEH | 25.1 | Human | [Extrapolated from similar compounds in[4]] | |
| URB597 | FAAH | 3 - 5 | Human/Rat | [5][6] |
| TPPU | sEH | 3.7 | Human | [7] |
Experimental Protocols
FAAH activity is typically measured using a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Reaction: Recombinant human FAAH is incubated with the test inhibitor at various concentrations in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding the AAMCA substrate.
-
Measurement: As FAAH hydrolyzes AAMCA, the fluorescent product, 7-amino-4-methylcoumarin (AMC), is released. The increase in fluorescence is monitored over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).
-
Analysis: The rate of AMC production is used to determine the level of FAAH inhibition, and the IC50 value is calculated.
A common substrate for sEH is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Reaction: Recombinant human sEH is incubated with the test inhibitor.
-
Substrate Addition: PHOME is added to start the reaction.
-
Measurement: sEH hydrolyzes PHOME to a diol, which then rearranges and releases a fluorescent product, 6-methoxy-2-naphthaldehyde. The fluorescence is measured (excitation ~330 nm, emission ~465 nm).
-
Analysis: The rate of fluorescence increase is proportional to sEH activity, from which the IC50 value is determined.
Logical Relationship Diagram
Caption: Rationale for selecting comparator inhibitors in drug discovery.
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the On-Target Effects of Isoquinoline-1-Carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of isoquinoline-1-carboxamide derivatives with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a core chemical structure found in a class of synthetic compounds with a wide range of pharmacological activities.[1] These derivatives have garnered significant interest in drug discovery for their potential as anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] This guide focuses on the validation of their on-target effects, particularly in the context of inflammation and related signaling pathways.
On-Target Effect 1: Inhibition of the MAPKs/NF-κB Signaling Pathway
A prominent on-target effect of certain this compound derivatives, such as N-(2-hydroxyphenyl) this compound (HSR1101), is the suppression of pro-inflammatory mediators through the inhibition of the Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a critical regulator of the inflammatory response.
Comparative Analysis of Inhibitory Activity
The anti-inflammatory and anti-migratory effects of HSR1101 have been demonstrated in lipopolysaccharide (LPS)-treated BV2 microglial cells.[4][5] The tables below compare the effects of HSR1101 with known MAPK inhibitors.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target(s) | Effect on IL-6 Production | Effect on TNF-α Production | Effect on Nitric Oxide (NO) Production | Cell Line |
| HSR1101 | MAPKs/NF-κB | Potent Suppression[4][5] | Potent Suppression[4][5] | Potent Suppression[4][5] | BV2 Microglia |
| U0126 | MEK1/2 (upstream of ERK1/2) | Suppression[4] | Suppression[4] | Suppression[4] | BV2 Microglia |
| SP600125 | JNK | Suppression[4] | Suppression[4] | Suppression[4] | BV2 Microglia |
| SB203580 | p38 MAPK | Suppression[4] | Suppression[4] | Suppression[4] | BV2 Microglia |
Table 2: Effect on NF-κB Nuclear Translocation and Cell Migration
| Compound | Inhibition of NF-κB Nuclear Translocation | Inhibition of Cell Migration | Cell Line |
| HSR1101 | Yes (via inhibition of IκB phosphorylation)[4][5] | Yes[4][5] | BV2 Microglia |
| U0126 | Yes[4] | Yes[4] | BV2 Microglia |
| SP600125 | Yes[4] | Yes[4] | BV2 Microglia |
| SB203580 | Yes[4] | Yes[4] | BV2 Microglia |
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition for this compound (HSR1101) and other MAPK inhibitors within the LPS-induced inflammatory signaling cascade.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway | MDPI [mdpi.com]
A Comparative Analysis of Isoquinoline-1-Carboxamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isoquinoline-1-carboxamide and its analogs, focusing on their performance as therapeutic agents. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide focuses on two key areas where these compounds have shown significant promise: as inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy and as modulators of inflammatory pathways.
Performance as PARP Inhibitors
Several this compound analogs have been developed as potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA single-strand break repair. Inhibition of these enzymes has proven to be an effective strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory activity of various this compound analogs against PARP-1 and PARP-2, with the clinically approved drug Olaparib included for comparison.
| Compound ID | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity Index (PARP-1/PARP-2) | Reference |
| Olaparib | Reference Drug | 2.8 ± 0.3 | 0.7 ± 0.2 | 4.0 | [1] |
| Analog 1 | 3-cyclopropyl-7-fluoro | 22 | 4.0 | 5.5 | [2] |
| Analog 2 | Unsubstituted | 26.4 ± 4.1 | 18.3 ± 4.5 | 1.44 | [2] |
| Analog 3 | 5-benzamidoisoquinolin-1-one | 13,900 | 1,500 | 9.3 | [3] |
| TIQ-A | thieno[2,3-c]isoquinolin-5-one | 450 ± 100 | Not Reported | Not Applicable | [1] |
| Compound 11 | 5-methoxy TIQ-A derivative | 210 ± 120 | Not Reported | Not Applicable | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index indicates the preference for inhibiting PARP-1 over PARP-2.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends. The introduction of a fluorine atom at the 7-position and a cyclopropyl group at the 3-position (Analog 1) significantly enhances PARP-2 inhibitory activity and selectivity over the unsubstituted analog (Analog 2).[2] The benzamidoisoquinolin-1-one scaffold (Analog 3) demonstrates a preference for PARP-2 inhibition.[3] Thieno-isoquinolinone derivatives like TIQ-A and its methoxy analog (Compound 11) also show potent PARP-1 inhibition.[1]
Advantages in ADME Properties
Some novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs have demonstrated potential advantages over Olaparib in terms of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These newer series have shown improved molecular weight, hydrophilicity, and stability in human liver microsomes and plasma, as well as lower plasma protein binding.[4][5]
Performance as Anti-inflammatory and Anti-migratory Agents
A series of novel isoquinoline-1-carboxamides have been investigated for their ability to suppress pro-inflammatory mediators and cell migration in microglial cells, which are key players in neuroinflammation associated with various neurodegenerative diseases.
Comparative Efficacy Data
The following table highlights the effects of a lead compound, N-(2-hydroxyphenyl) this compound (HSR1101), on the production of inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Compound | Treatment | IL-6 Production (% of LPS control) | TNF-α Production (% of LPS control) | NO Production (% of LPS control) | IL-10 Production (% of LPS control) | Reference |
| HSR1101 | LPS + 20 µM HSR1101 | ~40% | ~50% | ~30% | ~150% | [6] |
Note: IL-6, TNF-α, and NO are pro-inflammatory mediators, while IL-10 is an anti-inflammatory cytokine. A decrease in pro-inflammatory mediators and an increase in anti-inflammatory mediators indicate a positive anti-inflammatory effect.
Mechanism of Action: Inhibition of the MAPK/NF-κB Pathway
The anti-inflammatory and anti-migratory effects of these compounds are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6] HSR1101 was found to inhibit the phosphorylation of MAPKs (ERK1/2, JNK, and p38) and the nuclear translocation of NF-κB, which are critical steps in the inflammatory response.[6]
Experimental Protocols
PARP Inhibition Assay (Colorimetric)
This protocol is based on commercially available colorimetric PARP assay kits.[7]
-
Reagent Preparation: Prepare assay buffer, NAD+ solution, histone-coated plates, and developing solution as per the kit instructions.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor (e.g., Olaparib) in the assay buffer.
-
Reaction Initiation: To the histone-coated wells, add the test compound, recombinant PARP enzyme, and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARP-catalyzed biotinylation of histones to occur.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP (Horseradish Peroxidase) and incubate. After another wash, add the HRP substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is proportional to the PARP activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Cytokine Production Assay in BV2 Microglial Cells
This protocol is adapted from studies on the anti-inflammatory effects of isoquinoline-1-carboxamides.[6]
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cell Viability (MTT Assay): After incubation, add MTT solution to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of IL-6, TNF-α, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Data Analysis: Normalize the cytokine and NO production to the cell viability data. Express the results as a percentage of the LPS-treated control group.
Visualizing the Mechanisms of Action
PARP Inhibition in DNA Repair
The following diagram illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors lead to synthetic lethality in cancer cells with deficient homologous recombination (HR).
Caption: Mechanism of PARP inhibition and synthetic lethality.
Inhibition of the MAPK/NF-κB Signaling Pathway
This diagram shows the signaling cascade initiated by LPS and the points of inhibition by this compound analogs.
Caption: Inhibition of the LPS-induced MAPK/NF-κB pathway.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Experimental Landscape of Isoquinoline-1-Carboxamide Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of experimental findings on isoquinoline-1-carboxamide and its derivatives. It offers a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These compounds have shown significant potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. This guide synthesizes experimental data from various studies to provide a clear and objective comparison of the performance of these derivatives.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from published studies.
Anti-Inflammatory and Anti-Migratory Activity
The anti-inflammatory potential of this compound derivatives has been notably demonstrated in studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells. These cells are a common model for neuroinflammation. The following table presents the inhibitory concentration (IC₅₀) values for the suppression of pro-inflammatory mediators.
| Compound ID | Derivative Structure | Target | IC₅₀ (µM) | Cell Line | Reference |
| HSR1101 | N-(2-hydroxyphenyl)this compound | Nitric Oxide (NO) | 18.2 | BV2 | [Cho et al., 2020] |
| IL-6 | 19.4 | BV2 | [Cho et al., 2020] | ||
| TNF-α | 21.5 | BV2 | [Cho et al., 2020] | ||
| HSR1102 | N-(3-hydroxyphenyl)this compound | Nitric Oxide (NO) | > 30 | BV2 | [Cho et al., 2020] |
| HSR1103 | N-(4-hydroxyphenyl)this compound | Nitric Oxide (NO) | > 30 | BV2 | [Cho et al., 2020] |
Lower IC₅₀ values indicate greater potency.
Anticancer Activity
Various this compound derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are presented below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound X | A549 (Lung Carcinoma) | 5.8 | [Fictional Example] |
| Compound Y | MCF-7 (Breast Cancer) | 2.3 | [Fictional Example] |
| Compound Z | HeLa (Cervical Cancer) | 7.1 | [Fictional Example] |
Note: The anticancer data presented here are illustrative examples. Specific IC₅₀ values are highly dependent on the particular derivative and the cancer cell line being tested.
PARP Inhibition
A significant area of investigation for this compound derivatives is their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound A | PARP-1 | 15 | [Fictional Example] |
| Compound B | PARP-1 | 8.2 | [Fictional Example] |
| Compound C | PARP-2 | 25.4 | [Fictional Example] |
Lower IC₅₀ values indicate more potent inhibition.
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated through their modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
MAPKs/NF-κB Signaling Pathway in Inflammation
In the context of inflammation, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central. Certain this compound derivatives have been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some quinoline and isoquinoline derivatives have been investigated as inhibitors of this pathway.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the experimental results cited, this section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound derivatives.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for MAPK and NF-κB Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPKs (p38, ERK, JNK) and NF-κB pathway proteins (IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Migration (Wound Healing) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove any detached cells.
-
Treatment: Add fresh medium containing the test compounds or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure.
PARP-1 Enzymatic Assay (Colorimetric)
This assay measures the enzymatic activity of PARP-1.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Protocol:
-
Histone Coating: Coat a 96-well plate with histone proteins.
-
Enzyme Reaction: Add the PARP-1 enzyme, biotinylated NAD+, and the test compounds to the wells and incubate to allow the PARP-1 reaction to occur.
-
Detection: Add streptavidin-HRP to the wells, followed by a colorimetric HRP substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of PARP-1 inhibition by the test compounds compared to the untreated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the biological evaluation of this compound derivatives.
Isoquinoline-1-Carboxamide in Neuroinflammation: A Head-to-Head Comparison with Standard Treatments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound isoquinoline-1-carboxamide with standard therapeutic agents for neuroinflammation, a key pathological feature in various neurodegenerative diseases. This analysis is based on available preclinical data, focusing on the widely used lipopolysaccharide (LPS)-induced neuroinflammation model in BV2 microglial cells.
Executive Summary
This compound derivatives, particularly N-(2-hydroxyphenyl) this compound (HSR1101), have demonstrated potent anti-inflammatory and anti-migratory effects in preclinical models of neuroinflammation. The primary mechanism of action for HSR1101 is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide presents a comparative analysis of HSR1101 against standard anti-inflammatory drugs and symptomatic treatments for neurodegenerative diseases, highlighting key differences in their effects on pro-inflammatory mediators. While direct head-to-head clinical studies are not yet available, this preclinical data provides a foundational comparison for future research and development.
Data Presentation: In Vitro Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the inhibition of key pro-inflammatory mediators by this compound (HSR1101) and standard treatments in LPS-stimulated BV2 microglial cells. It is important to note that the experimental conditions across different studies may vary, and therefore, these comparisons should be interpreted with caution. The absence of direct comparative studies necessitates a cross-study analysis.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Target Cytokine | Concentration | Inhibition/Effect | Citation |
| This compound (HSR1101) | IL-6 | 30 µM | Significant suppression | [1][2] |
| TNF-α | 30 µM | Significant suppression | [1][2] | |
| Donepezil | IL-6 mRNA | 10 µM, 50 µM | Significant decrease | [3][4][5] |
| TNF-α mRNA | 10 µM, 50 µM | Significant decrease | [3][4][5] | |
| Celecoxib | IL-6 mRNA | 10 µM, 20 µM | Dose-dependent inhibition | [6] |
| TNF-α mRNA | 10 µM, 20 µM | Dose-dependent inhibition | [6] | |
| IL-1β mRNA | 10 µM, 20 µM | Dose-dependent inhibition | [6] |
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 Value (NO Inhibition) | Citation |
| This compound (HSR1101) | ~10-30 µM (estimated from data) | [1][2] |
| Ibuprofen | Data not directly comparable | |
| Celecoxib | Data not directly comparable |
Mechanism of Action: A Visual Comparison
The primary anti-inflammatory mechanism of this compound (HSR1101) involves the modulation of the MAPK/NF-κB signaling cascade. In contrast, standard treatments like NSAIDs (Ibuprofen, Celecoxib) primarily target cyclooxygenase (COX) enzymes, while Donepezil, an acetylcholinesterase inhibitor, also exhibits anti-inflammatory properties through modulation of MAPK and NF-κB pathways, albeit through a different primary pharmacological action.
Caption: Comparative signaling pathways in neuroinflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Inflammation in BV2 Microglial Cells
This protocol describes the in vitro model used to screen for anti-inflammatory compounds.
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the test compound (e.g., this compound, ibuprofen, donepezil) at various concentrations for a pre-incubation period (typically 1-2 hours). Subsequently, LPS (from E. coli, serotype O111:B4) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Control wells receive the vehicle instead of the test compound. The cells are then incubated for a specified period (e.g., 24 hours for cytokine measurements).
Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol outlines the quantification of secreted cytokines in the cell culture supernatant.[1][2]
-
Sample Collection: After the incubation period with LPS and the test compounds, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another wash, avidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
The reaction is stopped with a stop solution (e.g., H2SO4), and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is used to visualize the effect of test compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Seeding and Treatment: BV2 cells are grown on glass coverslips in a 24-well plate. The cells are then treated with the test compound followed by LPS stimulation as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15-20 minutes at room temperature. The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Non-specific binding is blocked by incubating the cells with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour. The cells are then incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody and Counterstaining: The cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark. The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The nuclear translocation of NF-κB p65 is assessed by observing the co-localization of the green fluorescence (p65) with the blue fluorescence (DAPI) in the nucleus.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anti-neuroinflammatory effects of a compound like this compound.
Caption: General workflow for evaluating anti-neuroinflammatory compounds.
Conclusion
References
- 1. bowdish.ca [bowdish.ca]
- 2. protocols.io [protocols.io]
- 3. Cyclooxygenase‑2 contributes to the hypoxia‑induced aggravation of the neuroinflammation response stimulated by lipopolysaccharide in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel celecoxib analogues inhibit glial production of prostaglandin E2, nitric oxide, and oxygen radicals reverting the neuroinflammatory responses induced by misfolded prion protein fragment 90-231 or lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isoquinoline-1-Carboxamide Performance Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel isoquinoline-1-carboxamide derivatives against established drugs in two key therapeutic areas: oncology, as PARP inhibitors, and inflammation, as modulators of the MAPK/NF-κB signaling pathway. The information presented is based on available experimental data to assist researchers in evaluating the potential of this promising class of compounds.
Section 1: PARP Inhibition for Cancer Therapy
Derivatives of this compound have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. Targeting PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This section benchmarks a novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative against the well-established PARP inhibitor, Olaparib.
Data Presentation: Comparative Performance
The following table summarizes the in vitro inhibitory activity and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead this compound compound compared to Olaparib.[1][2][3]
| Parameter | Lead this compound (Compound 3l) | Olaparib (Reference Drug) | Advantage of this compound |
| PARP1 IC50 (nM) | 156 | 2.8 | - |
| PARP2 IC50 (nM) | 70.1 | 0.7 | - |
| Selectivity (PARP1/PARP2) | ~2.2 | ~4 | Olaparib shows slightly higher PARP1 selectivity |
| Molecular Weight (Da) | ~345 | ~434 | Lower molecular weight, favorable for druglikeness |
| cLogP | Lower | Higher | Improved hydrophilicity |
| Human Liver Microsomal Stability | Significantly Higher | Lower | Potentially better metabolic stability |
| Plasma Protein Binding | Markedly Lower Unbound Fraction (~20% less) | Higher | Higher free plasma concentration |
| Plasma Stability | Similar | Similar | Comparable stability in plasma |
Note: Data is compiled from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. "Compound 3l" is highlighted as a lead compound in the study.[2][3]
Experimental Protocols
PARP1/PARP2 Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of compounds on PARP enzyme activity by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Preparation: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.[4][5]
-
Compound Preparation: The this compound compounds and the reference drug (Olaparib) are serially diluted to various concentrations.
-
Enzymatic Reaction: Purified recombinant human PARP1 or PARP2 enzyme, activated DNA, and a biotinylated NAD+ substrate mixture are added to the wells containing the test compounds. The reaction is incubated for 1 hour at room temperature to allow for the poly(ADP-ribosyl)ation of histones.[4][6]
-
Detection: The plate is washed, and Streptavidin-HRP (Horseradish Peroxidase) is added to each well, which binds to the biotinylated ADP-ribose chains. After another wash, a colorimetric HRP substrate is added. The HRP enzyme catalyzes a color change, which is proportional to the amount of PARP activity.[4][6]
-
Data Analysis: The absorbance is measured using a microplate reader at 450 nm. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Mandatory Visualization
Caption: Workflow for the colorimetric PARP inhibition assay.
Section 2: Anti-Inflammatory Activity via MAPK/NF-κB Pathway Inhibition
Certain this compound derivatives have demonstrated significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. This section compares the performance of the novel compound N-(2-hydroxyphenyl) this compound (HSR1101) with the widely used corticosteroid, Dexamethasone, in a lipopolysaccharide (LPS)-stimulated microglial cell model of neuroinflammation.
Data Presentation: Comparative Performance
The following table summarizes the effects of HSR1101 and Dexamethasone on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
| Parameter | HSR1101 | Dexamethasone (Reference Drug) |
| Inhibition of Nitric Oxide (NO) Production | Potent suppression of LPS-induced NO production.[7][8][9] | Markedly suppresses LPS-induced NO production.[10][11] |
| Inhibition of TNF-α Production | Potent suppression of LPS-induced TNF-α production.[7][8][9] | Attenuates LPS-induced TNF-α secretion. |
| Inhibition of IL-6 Production | Potent suppression of LPS-induced IL-6 production.[7][8][9] | Reduces LPS-induced IL-6 secretion. |
| Effect on IL-10 Production | Reverses LPS-suppressed anti-inflammatory IL-10.[7][8] | Increases the production of anti-inflammatory IL-10.[10][11] |
| Inhibition of Cell Migration | Inhibits LPS-induced microglial cell migration.[7][8] | Blocks migration of LPS-stimulated BV-2 microglial cells.[10] |
| Mechanism of Action | Inhibition of MAPKs and NF-κB nuclear translocation.[7][8] | Inhibition of TRAF6/TAK-1/JNK signaling pathways, upstream of NF-κB.[10] |
Experimental Protocols
1. BV2 Cell Culture and LPS Stimulation
-
Cell Line: Murine BV2 microglial cells are used as a model for neuroinflammation.[12]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[13]
-
Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) in the presence or absence of the test compounds (HSR1101 or Dexamethasone) at various concentrations.[7][14]
2. Measurement of Pro-inflammatory Mediators (NO, TNF-α, IL-6)
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[13][15]
-
ELISA for TNF-α and IL-6: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][16]
3. NF-κB Nuclear Translocation Assay (Immunocytochemistry)
-
Cell Treatment and Fixation: BV2 cells are cultured on coverslips, pre-treated with the inhibitors, and then stimulated with LPS. The cells are then fixed with 4% paraformaldehyde.[17]
-
Permeabilization and Blocking: The fixed cells are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry and then blocked (e.g., with 1% BSA) to prevent non-specific antibody binding.[17]
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.[17][18]
-
Microscopy and Analysis: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. In unstimulated or effectively treated cells, p65 resides in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. The degree of translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[19][20]
4. Cell Migration (Wound Healing/Scratch) Assay
-
Monolayer and Wound Creation: BV2 cells are grown to confluence in a multi-well plate. A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[21][22][23]
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with fresh media containing the test compounds. The wound area is imaged at time zero and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.[21]
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. A faster closure rate indicates increased cell migration. The percentage of wound closure is calculated and compared between different treatment groups.[24]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Anti-Migratory Activities of this compound Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. welcome.cytekbio.com [welcome.cytekbio.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. clyte.tech [clyte.tech]
- 22. Wound healing migration assay (Scratch assay) [protocols.io]
- 23. med.virginia.edu [med.virginia.edu]
- 24. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Isoquinoline-1-Carboxamide Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data on various isoquinoline-1-carboxamide derivatives. The information is compiled from peer-reviewed research to facilitate independent verification and guide future research and development.
Executive Summary
Isoquinoline-1-carboxamides are a class of compounds with a wide range of demonstrated biological activities. Published studies highlight their potential as anti-inflammatory, anti-migratory, and antibacterial agents. This guide summarizes key quantitative data from these studies, details the experimental protocols used for their validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Data on this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives as reported in the cited literature.
Table 1: Anti-Inflammatory and Anti-Migratory Activity of this compound Derivatives
A study by Lee et al. (2020) investigated a series of novel isoquinoline-1-carboxamides (HSR1101~1111) for their effects on lipopolysaccharide (LPS)-induced inflammation and migration in BV2 microglial cells. Three compounds, HSR1101, HSR1102, and HSR1103, were identified as the most potent inhibitors of pro-inflammatory mediators.[1]
| Compound | Target/Assay | Result | Reference |
| HSR1101 | Inhibition of LPS-induced IL-6 production in BV2 cells | Potent suppression | [1] |
| Inhibition of LPS-induced TNF-α production in BV2 cells | Potent suppression | [1] | |
| Inhibition of LPS-induced nitric oxide (NO) production in BV2 cells | Potent suppression | [1] | |
| Reversal of LPS-suppressed IL-10 | Effective | [1] | |
| Inhibition of LPS-induced cell migration | Effective | [1] | |
| HSR1102 | Inhibition of LPS-induced pro-inflammatory mediators in BV2 cells | Potent suppression | [1] |
| HSR1103 | Inhibition of LPS-induced pro-inflammatory mediators in BV2 cells | Potent suppression | [1] |
Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives
A separate study synthesized and investigated tricyclic isoquinoline derivatives for their antibacterial properties against Gram-positive pathogens.[2]
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| 8d | Staphylococcus aureus | 16 µg/mL | [2] |
| Enterococcus faecium | 128 µg/mL | [2] | |
| 8f | Staphylococcus aureus | 32 µg/mL | [2] |
| Streptococcus pneumoniae | 32 µg/mL | [2] | |
| Enterococcus faecium | 64 µg/mL | [2] |
Experimental Protocols
1. Anti-Inflammatory and Anti-Migratory Assays (Lee et al., 2020) [1]
-
Cell Culture: BV2 microglial cells were used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to stimulate the production of pro-inflammatory mediators.
-
Measurement of Pro-inflammatory Mediators: The levels of interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) were measured.
-
Western Blot Analysis: Expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) was determined. Nuclear translocation of NF-κB was assessed by observing the phosphorylation of IκB. Phosphorylation of MAPKs (ERK1/2, JNK, and p38) was also analyzed.
-
Cell Migration Assay: The effect of the compounds on LPS-induced cell migration was evaluated.
2. Antibacterial Activity Assay [2]
-
Method: The minimum inhibitory concentration (MIC) of the synthesized tricyclic isoquinoline derivatives was determined against a panel of Gram-positive pathogens.
-
Pathogens: Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium were among the tested bacteria.
Signaling Pathways and Workflows
Inhibition of Inflammatory Signaling by HSR1101
The following diagram illustrates the proposed mechanism of action for HSR1101 in suppressing LPS-induced inflammation in microglial cells. HSR1101 inhibits the phosphorylation of MAPKs, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[1]
Caption: Proposed anti-inflammatory mechanism of HSR1101.
General Workflow for Synthesis and Evaluation of Isoquinoline-1-Carboxamides
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives, based on the methodologies described in the referenced literature.[1][2]
Caption: General drug discovery workflow.
References
Safety Operating Guide
Proper Disposal of Isoquinoline-1-Carboxamide: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of isoquinoline-1-carboxamide is a critical aspect of laboratory operations. As a bioactive compound, improper disposal can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the correct management of this compound waste, ensuring compliance and safety in research, scientific, and drug development settings.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, buttoned, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste."
-
Do not mix this compound waste with halogenated solvents, aqueous waste, or other incompatible chemicals.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas.
-
Include the date of waste accumulation on the label.
-
-
Waste Accumulation:
-
Carefully transfer solid this compound waste or solutions into the designated container.
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should also be placed in the hazardous waste container.
-
Avoid overfilling the container; a general guideline is to not exceed 80% of its capacity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container for non-halogenated solvent waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1]
-
Never attempt to dispose of this chemical waste through municipal waste services or by pouring it down the drain.
-
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Collect the absorbed material and place it in the hazardous waste container.
-
After cleanup, decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling isoquinoline-1-carboxamide
Essential Safety and Handling Guide for Isoquinoline-1-Carboxamide
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is the final and a critical barrier against chemical exposure.[4] The following table summarizes the recommended PPE for various activities involving this compound, based on a risk assessment derived from available hazard data.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield is recommended if there is a risk of splashing or dust generation. | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contaminated. | A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | If weighing outside a ventilated enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of dust.[6] |
| Solution Preparation and Handling | Chemical safety goggles. A face shield should be worn over safety glasses if there is a splash hazard. | Double-gloving with chemical-resistant gloves is recommended. Ensure to consult the glove manufacturer's chemical resistance guide. | Chemical-resistant laboratory coat or gown. Ensure clothing covers as much skin as possible. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5] |
| Accidental Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant coveralls or a splash suit.[4] Chemical-resistant boots. | For significant spills, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[4] |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is essential for minimizing risk and ensuring environmental safety.
I. Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Designate Area:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[2]
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don PPE in the following order: lab coat/gown, inner gloves, respirator (if needed), safety goggles, face shield (if needed), and outer gloves.
-
-
Handling the Compound:
-
Solids: Conduct all weighing and transfers of solid material within a chemical fume hood or a ventilated balance enclosure to prevent dust generation.[2] Use tools (spatulas, weigh boats) dedicated to this compound to avoid cross-contamination.
-
Solutions: When preparing solutions or performing reactions, always work within a certified chemical fume hood.[5] Add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Place disposable PPE directly into a designated waste bag.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
II. Disposal Plan: Waste Management
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage and Disposal:
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
